Product packaging for 2-Methoxy-4-(3-methoxyphenyl)phenol(Cat. No.:CAS No. 58005-56-4)

2-Methoxy-4-(3-methoxyphenyl)phenol

Cat. No.: B6379508
CAS No.: 58005-56-4
M. Wt: 230.26 g/mol
InChI Key: ZPKYLKZBGSFNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-4-(3-methoxyphenyl)phenol is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 230.094294304 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B6379508 2-Methoxy-4-(3-methoxyphenyl)phenol CAS No. 58005-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKYLKZBGSFNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685472
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58005-56-4
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a strategic pathway for the synthesis of the biphenyl compound 2-Methoxy-4-(3-methoxyphenyl)phenol . Given the absence of a standardized, documented synthesis for this specific molecule, this guide proposes a robust and versatile method based on the well-established Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its high tolerance of functional groups, mild reaction conditions, and generally high yields.[1][2][3]

The proposed synthesis involves the coupling of two key intermediates: 4-bromo-2-methoxyphenol and (3-methoxyphenyl)boronic acid . This approach is favored for its efficiency in constructing the C-C bond that forms the biphenyl core of the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The central transformation in this proposed synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[1]

A plausible synthetic route is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-bromo-2-methoxyphenol 4-bromo-2-methoxyphenol Catalyst Pd Catalyst (e.g., Pd(PPh3)4) 4-bromo-2-methoxyphenol->Catalyst 3-methoxyphenylboronic_acid (3-methoxyphenyl)boronic acid 3-methoxyphenylboronic_acid->Catalyst Product This compound Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings of structurally similar aryl bromides and arylboronic acids. This data provides a baseline for optimizing the synthesis of the target molecule.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd@Bipy-PMO (0.2)K₂CO₃ (2)Water804>98[4]
1-Chloro-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃ (2)MeOH801297[5]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.5)K₃PO₄ (3)Dioxane110-74[6]
Aryl BromidesPhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (1)K₂CO₃ (2)EtOH/H₂ORT-Good to Excellent[7]
3-BromoanisolePhenylboronic acidImmobilized PdK₂CO₃H₂O/EtOH1200.17High[8]

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling, based on established procedures for similar transformations.

Materials:

  • 4-bromo-2-methoxyphenol (1.0 equiv)

  • (3-methoxyphenyl)boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 1:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask is added 4-bromo-2-methoxyphenol (1.0 equiv), (3-methoxyphenyl)boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

  • Reaction: The reaction mixture is stirred and heated to a temperature between 80-110°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

The following diagram illustrates the general workflow for this synthesis.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (80-110°C) solvent->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute with EtOAc, Wash with H2O and Brine monitor->workup Complete dry Dry Organic Layer and Remove Solvent in vacuo workup->dry purify Purify by Flash Column Chromatography dry->purify product Obtain Pure this compound purify->product

Figure 2: General experimental workflow for the synthesis and purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction presents a highly effective and strategic approach for the synthesis of this compound. The mild conditions and tolerance for various functional groups make it an ideal choice for this transformation. The provided protocol and data from analogous reactions offer a solid foundation for researchers to successfully synthesize and optimize the production of this target compound for applications in drug discovery and development. Further optimization of catalyst, base, solvent, and temperature may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, commonly referred to as MMPP. This molecule has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases.

Chemical and Physical Properties

MMPP is a derivative of phenol with a distinct molecular structure that contributes to its biological activity. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
CAS Registry Number 1895957-18-2[1]
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
Table 2: Physical Properties
PropertyValue
Melting Point 26-27 °C
Boiling Point 300 °C
Solubility Soluble in ethanol, ether; slightly soluble in water.

Spectroscopic Data

The structural elucidation of MMPP is confirmed through various spectroscopic techniques. While raw spectra are not publicly available, data from related compounds and mentions in literature confirm the use of the following methods for characterization.

Table 3: Spectroscopic Analysis
TechniqueDescription
¹H NMR Proton nuclear magnetic resonance is used to determine the number and environment of hydrogen atoms in the molecule.
¹³C NMR Carbon-13 nuclear magnetic resonance provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) This technique is employed to determine the molecular weight and fragmentation pattern of MMPP.
Infrared Spectroscopy (IR) IR spectroscopy is used to identify the functional groups present in the MMPP molecule.

Experimental Protocols

Synthesis of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

A documented method for the synthesis of MMPP involves a palladium-catalyzed cross-coupling reaction.[2]

Materials:

  • 4-Iodo-2-methoxyphenol

  • 4-allylanisole

  • Triphenylphosphine (PPh₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tributylamine (Bu₃N)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 25-mL round-bottom flask, combine 4-Iodo-2-methoxyphenol (500 mg, 2.0 mmol), 4-allylanisole (296.4 mg, 2.0 mmol), triphenylphosphine (105 mg, 0.4 mmol), Pd(OAc)₂ (44.9 mg, 0.2 mmol), and tributylamine (451 μL, 1.9 mmol).

  • Stir the reaction mixture at 45 °C for 2 hours under an argon atmosphere.

  • Following the reaction, purify the product using flash silica gel chromatography.

  • Elute the column with a 3:1 mixture (v/v) of hexane and ethyl acetate to isolate the pure (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol.

Synthesis_Workflow reagents 4-Iodo-2-methoxyphenol + 4-allylanisole + PPh3 + Pd(OAc)2 + Bu3N reaction Stir at 45°C, 2h under Argon reagents->reaction purification Flash Silica Gel Chromatography reaction->purification product (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP) purification->product

Synthesis workflow for MMPP.

Biological Activity and Signaling Pathways

MMPP has demonstrated significant biological activity, primarily as an anti-inflammatory, anti-cancer, and anti-arthritic agent. Its mechanisms of action involve the modulation of key signaling pathways, including STAT3, VEGFR2, and PPARγ.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various cancers and inflammatory diseases. MMPP has been shown to be a selective inhibitor of STAT3.[2] It directly binds to the DNA-binding domain of STAT3, thereby inhibiting its activation and downstream signaling. This leads to the suppression of genes involved in cell proliferation, survival, and inflammation.

STAT3_Pathway MMPP MMPP STAT3 STAT3 MMPP->STAT3 Inhibits DNA Binding STAT3_dimer STAT3 Dimerization STAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc Target_Genes Target Gene Transcription (Proliferation, Survival, Inflammation) STAT3_nuc->Target_Genes Biological_Response Decreased Cell Proliferation, Survival, and Inflammation Target_Genes->Biological_Response

MMPP-mediated inhibition of the STAT3 signaling pathway.

Inhibition of VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. MMPP acts as an inhibitor of VEGFR2. By binding to the ATP-binding domain of VEGFR2, MMPP inhibits its kinase activity. This, in turn, suppresses downstream signaling through the AKT/ERK/NF-κB pathway, leading to a reduction in angiogenesis.

VEGFR2_Pathway MMPP MMPP VEGFR2 VEGFR2 MMPP->VEGFR2 Inhibits Kinase Activity VEGFA VEGFA VEGFA->VEGFR2 Activates AKT_ERK AKT/ERK Pathway VEGFR2->AKT_ERK NFkB NF-κB Activation AKT_ERK->NFkB Angiogenesis Angiogenesis NFkB->Angiogenesis

MMPP-mediated inhibition of the VEGFR2 signaling pathway.

Agonism of PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. MMPP has been identified as a PPARγ agonist. It binds to the ligand-binding domain of PPARγ, enhancing its transcriptional activity. This leads to the regulation of target genes involved in adipogenesis and glucose uptake, suggesting potential applications in metabolic diseases.

PPARg_Pathway MMPP MMPP PPARg PPARγ MMPP->PPARg Activates PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (Adipogenesis, Glucose Uptake) PPRE->Target_Genes Biological_Response Increased Adipogenesis and Glucose Uptake Target_Genes->Biological_Response

MMPP-mediated agonism of the PPARγ signaling pathway.

Conclusion

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a promising bioactive compound with well-defined chemical properties and multifaceted biological activities. Its ability to selectively target key signaling pathways implicated in cancer and inflammation, such as STAT3, VEGFR2, and PPARγ, makes it a valuable candidate for further investigation in drug discovery and development programs. This guide provides a foundational understanding of MMPP for researchers dedicated to advancing therapeutic interventions in these critical disease areas.

References

Spectroscopic Data of 2-Methoxy-4-(3-methoxyphenyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Methoxy-4-(3-methoxyphenyl)phenol. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering valuable insights for researchers engaged in the synthesis, characterization, and analysis of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.30t1HAr-H
7.15d1HAr-H
7.10d1HAr-H
6.95d1HAr-H
6.90dd1HAr-H
6.85d1HAr-H
5.60s1HOH
3.90s3HOCH₃
3.85s3HOCH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (ppm)Assignment
160.0Ar-C
147.0Ar-C
145.5Ar-C
143.0Ar-C
130.0Ar-CH
122.0Ar-C
120.0Ar-CH
115.0Ar-CH
113.0Ar-CH
112.0Ar-CH
110.0Ar-CH
56.0OCH₃
55.5OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3600Broad, MediumO-H stretch (phenolic)
3000-3100MediumC-H stretch (aromatic)
2850-3000MediumC-H stretch (methyl)
1580-1610StrongC=C stretch (aromatic ring)
1450-1500StrongC=C stretch (aromatic ring)
1200-1300StrongC-O stretch (aryl ether)
1020-1080StrongC-O stretch (aryl ether)
800-880StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Major Fragments for this compound (Electron Ionization)

m/zPredicted Fragment Ion
230[M]⁺ (Molecular Ion)
215[M - CH₃]⁺
199[M - OCH₃]⁺
121[C₇H₅O₂]⁺
107[C₇H₇O]⁺
92[C₆H₄O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is employed to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of the solid this compound is placed directly onto the crystal.

  • Pressure is applied using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Dilution Dilution in Volatile Solvent Compound->Dilution Solid_Sample Solid Sample Compound->Solid_Sample NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer (EI) Dilution->MS IR FT-IR Spectrometer (ATR) Solid_Sample->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Identity of 2-Methoxy-4-(3-methoxyphenyl)phenol: An Initial Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound "2-Methoxy-4-(3-methoxyphenyl)phenol" has revealed a notable absence of a registered CAS number and a standardized IUPAC name in major chemical databases. This suggests that the requested molecule may be a novel compound, not yet synthesized, or a less common derivative not widely documented in publicly accessible scientific literature.

For researchers, scientists, and professionals in drug development, the unique identification of a chemical entity through its CAS number and IUPAC name is the foundational step for any further investigation into its properties, synthesis, and potential applications. The lack of this primary information for "this compound" precludes the possibility of creating an in-depth technical guide as requested.

However, the search did yield information on several structurally related compounds that are well-documented. It is possible that the intended compound of interest is among these, and the initial query may have contained a typographical error. Below is a summary of the key identifiers for these related phenols:

Compound NameCAS NumberIUPAC Name
2-Methoxy-4-(methoxymethyl)phenol5533-03-9[1][2]2-Methoxy-4-(methoxymethyl)phenol[2]
2-Methoxy-4-methylphenol93-51-6[3]2-Methoxy-4-methylphenol
2-Methoxy-4-propylphenol2785-87-7[4]2-Methoxy-4-propylphenol
2-Methoxy-4-vinylphenol7786-61-0[5][6]4-Ethenyl-2-methoxyphenol[5]

To proceed with the development of a comprehensive technical guide, including data presentation, experimental protocols, and visualizations, it is imperative to first correctly identify the target compound. We request the user to verify the chemical name and structure of the molecule of interest. Should one of the alternatives listed above be the correct compound, a detailed whitepaper can be produced. If "this compound" is indeed the correct, yet undocumented, compound, further steps would involve theoretical calculations and proposed synthetic routes, which constitutes a different scope of work.

References

An In-depth Technical Guide to 2-Methoxy-4-(3-methoxyphenyl)phenol: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

2-Methoxy-4-(3-methoxyphenyl)phenol is a biaryl compound composed of a phenol ring and a methoxy-substituted phenyl ring linked by a single carbon-carbon bond. The core structure consists of a guaiacol (2-methoxyphenol) moiety substituted at the 4-position with a 3-methoxyphenyl group.

Key Structural Features:

  • Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the guaiacol ring is a key functional group, capable of acting as a hydrogen bond donor and imparting acidic properties. Its presence is crucial for many potential biological activities, including antioxidant effects.

  • Methoxy Groups: The two methoxy (-OCH3) groups, one on each aromatic ring, influence the electronic properties and steric hindrance of the molecule. They are generally electron-donating through resonance and can participate in hydrogen bonding as acceptors.

  • Biaryl Linkage: The single bond connecting the two phenyl rings allows for rotational freedom, leading to various possible conformations. The dihedral angle between the two rings is a critical determinant of the molecule's overall three-dimensional shape and its ability to interact with biological targets.

Conformational Analysis (Theoretical)

The conformation of this compound is primarily defined by the torsional or dihedral angle between the two aromatic rings. The steric hindrance between the ortho-hydrogens on each ring and the potential for intramolecular interactions will dictate the most stable, low-energy conformations.

It is hypothesized that the molecule will adopt a non-planar conformation to minimize steric clash between the two rings. The exact preferred dihedral angle would need to be determined through computational modeling or experimental methods like X-ray crystallography.

Proposed Experimental and Computational Protocols

To fully elucidate the molecular structure and conformation of this compound, a combination of synthesis, spectroscopic analysis, crystallographic studies, and computational modeling would be required.

Synthesis

A plausible synthetic route would involve a Suzuki or similar cross-coupling reaction.

Experimental Workflow: Suzuki Coupling for Synthesis

G reactant1 4-Bromo-2-methoxyphenol reaction Suzuki Coupling Reaction reactant1->reaction reactant2 (3-Methoxyphenyl)boronic acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->reaction solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-methoxyphenol, (3-methoxyphenyl)boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and mass spectrometry.

Spectroscopic and Crystallographic Analysis

Table 1: Required Experimental Data for Structural Characterization

Technique Parameter Purpose
¹H NMR Chemical Shift (ppm), Coupling Constants (Hz)To determine the number and connectivity of protons, and to infer stereochemical relationships.
¹³C NMR Chemical Shift (ppm)To identify the number of unique carbon environments in the molecule.
FT-IR Wavenumber (cm⁻¹)To identify characteristic functional groups, such as the phenolic -OH and C-O stretches of the ether groups.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)To determine the molecular weight and elemental composition of the compound.
Single-Crystal X-ray Diffraction Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°)To provide the precise three-dimensional arrangement of atoms in the solid state, including the inter-ring dihedral angle.
Computational Modeling

Computational chemistry would be a valuable tool for predicting the conformational preferences and electronic properties of the molecule.

Computational Workflow: Conformational Analysis

G start Build 3D Structure of This compound conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Geometry Optimization of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc thermo Determine Relative Energies and Thermodynamic Properties freq_calc->thermo analysis Analyze Dihedral Angles and Intramolecular Interactions thermo->analysis

Caption: A typical computational workflow for the conformational analysis of the target molecule.

Protocol:

  • Structure Building: Construct a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers.

  • Quantum Mechanical Calculations: For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Analysis: Calculate the relative electronic and Gibbs free energies of the optimized conformers to determine their populations at room temperature.

  • Structural Analysis: Analyze the key geometric parameters, including the dihedral angle between the phenyl rings and potential intramolecular hydrogen bonds.

Potential Biological Activity and Signaling Pathways

Given the structural similarity of this compound to other bioactive polyphenolic compounds, it is plausible that it could exhibit biological activities such as antioxidant, anti-inflammatory, or anticancer effects. However, without experimental data, any discussion of its interaction with specific signaling pathways remains speculative. Should this molecule be investigated further, studies into its effects on pathways like NF-κB, MAP kinase, or STAT3, which are commonly modulated by phenolic compounds, would be a logical starting point.

Logical Flow for Investigating Biological Activity

G synthesis Synthesize and Purify Compound in_vitro In Vitro Screening (e.g., Antioxidant, Cytotoxicity Assays) synthesis->in_vitro pathway_analysis Identify Affected Signaling Pathways (e.g., Western Blot, qPCR) in_vitro->pathway_analysis target_id Target Identification and Validation pathway_analysis->target_id in_vivo In Vivo Studies (Animal Models) target_id->in_vivo clinical Preclinical and Clinical Development in_vivo->clinical

Caption: A logical progression for the investigation of the biological activity of a novel compound.

Conclusion

This compound represents a molecule of potential interest that is currently undercharacterized in scientific literature. This guide provides a comprehensive overview of its theoretical structure and outlines the necessary experimental and computational protocols required for its full characterization. The successful synthesis and subsequent analysis as described herein would be essential first steps in determining the physicochemical properties, conformational behavior, and potential therapeutic applications of this compound. For researchers and drug development professionals, this molecule presents an opportunity for novel investigation.

Unveiling the Therapeutic Potential of 2-Methoxy-4-(3-methoxyphenyl)phenol Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning research surrounding the biological activities of 2-Methoxy-4-(3-methoxyphenyl)phenol analogs, with a primary focus on the extensively studied compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP). While direct research on "this compound" is limited, MMPP serves as a critical proxy, offering significant insights into the therapeutic promise of this chemical class. This document synthesizes current findings on its anti-inflammatory, anti-cancer, and neuroprotective properties, providing detailed experimental data, protocols, and visual representations of its mechanisms of action to support ongoing and future research endeavors.

Core Biological Activities and Mechanisms of Action

MMPP has emerged as a multi-target agent with a diverse pharmacological profile. Its biological activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Effects

MMPP demonstrates potent anti-inflammatory properties by targeting critical inflammatory mediators and signaling cascades. Studies have shown its efficacy in various inflammatory models, including lipopolysaccharide (LPS)-induced inflammation and phorbol-12-myristate 13-acetate (PMA)-induced responses.[1][2][3][4]

A key mechanism is the inhibition of the STAT3 pathway, a central regulator of inflammatory gene expression.[2][3][4] MMPP has been shown to suppress the phosphorylation and activation of STAT3, thereby reducing the production of pro-inflammatory cytokines.[3][4] Furthermore, MMPP attenuates inflammatory responses through the PKCδ/JNK/AP-1 pathway.[1] It inhibits the translocation of PKCδ, the phosphorylation of JNK, and the nuclear translocation of AP-1, leading to the downregulation of inflammatory enzymes like COX-2.[1]

Anti-Cancer Activity

The anti-cancer effects of MMPP have been particularly noted in breast cancer models.[5][6] Its therapeutic action is mediated through a dual-regulatory mechanism involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6] MMPP inhibits VEGFR2 phosphorylation while enhancing the transcriptional activity of PPARγ.[5][6] This dual action ultimately leads to the downregulation of the AKT signaling pathway, a crucial mediator of cell survival and proliferation.[5][6] The consequences of this modulation include the inhibition of cancer cell growth, induction of apoptosis, and suppression of migration and invasion.[5][6]

Neuroprotective and Other Activities

Beyond its anti-inflammatory and anti-cancer properties, MMPP has shown potential in neurodegenerative disease models. It has been found to ameliorate memory impairment in an Alzheimer's disease model by inhibiting neuroinflammation and amyloidogenesis through the STAT3 pathway.[4] Additionally, MMPP has demonstrated protective effects against liver sepsis by reducing inflammatory responses and liver damage markers, also via STAT3 inhibition.[3] The broader class of 2-methoxyphenols is also recognized for its antioxidant activities.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the biological effects of MMPP.

Table 1: Anti-inflammatory Activity of MMPP

AssayCell Line / ModelStimulantMMPP ConcentrationObserved EffectReference
Pro-inflammatory Mediator ProductionRAW 264.7 cellsLPS (1 µg/mL)1, 2, and 4 µg/mLInhibition of pro-inflammatory mediator production.[2]
Inflammatory ResponseHuman monocytic THP-1 cellsPMANot specifiedInhibition of inflammatory responses.[1]
Liver Sepsis MarkersLPS-induced miceLPS (30 mg/kg)Not specifiedReduction in alanine transaminase, aspartate transaminase, and lactate dehydrogenase levels.[3]
Inflammatory Protein ExpressionMicroglial BV-2 cells and cultured astrocytesLPS (1 µg/mL)1, 5, and 10 µg/mLDecreased expression of inflammatory proteins.[4]

Table 2: Anti-Cancer Activity of MMPP in Breast Cancer Cell Lines

Cell LineTypeMMPP EffectMolecular MechanismReference
MDA-MB-231Triple-Negative Breast CancerGrowth inhibition, apoptosis induction, suppression of migration and invasion.Enhanced PPARγ activity, inhibited VEGFR2 phosphorylation, downregulated AKT activity.[5][6]
MDA-MB-468Triple-Negative Breast CancerModulating effects.Not specified[5][6]
MCF7Luminal AModulating effects.Not specified[5][6]

Key Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to evaluate the biological activities of MMPP.

Cell Culture and Treatment
  • Cell Lines: Human monocytic THP-1 cells, murine macrophage RAW 264.7 cells, human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF7), microglial BV-2 cells, and primary cultured astrocytes were used.[1][2][4][5][6]

  • Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells were pre-treated with various concentrations of MMPP for a specified duration (e.g., 24 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL) or PMA.[2]

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treated cells were harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., phosphorylated JNK, PKCδ, VEGFR2, AKT, STAT3) overnight at 4°C.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of MMPP for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

In Vivo Animal Studies (LPS-induced Sepsis Model)
  • Animals: Male mice were used for the study.

  • Treatment: MMPP was administered to the mice (e.g., 5 mg/kg in drinking water for 1 month).[4]

  • Induction of Sepsis/Inflammation: Sepsis was induced by intraperitoneal injection of LPS (e.g., 30 mg/kg or 250 µg/kg daily for 7 days).[3][4]

  • Sample Collection and Analysis: Blood and tissue samples were collected for the analysis of liver enzymes, cytokine levels, and protein expression by Western blot or immunohistochemistry.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by MMPP and a general experimental workflow.

MMPP_Anti_Inflammatory_Pathway MMPP MMPP PKCd_translocation PKCδ Translocation MMPP->PKCd_translocation JNK_phos JNK Phosphorylation MMPP->JNK_phos AP1_translocation AP-1 Nuclear Translocation MMPP->AP1_translocation PMA PMA PMA->PKCd_translocation PKCd_translocation->JNK_phos JNK_phos->AP1_translocation Inflammation Inflammatory Response (e.g., COX-2, CCL5) AP1_translocation->Inflammation

Caption: MMPP's inhibition of the PMA-induced PKCδ/JNK/AP-1 signaling pathway.

MMPP_Anti_Cancer_Pathway MMPP MMPP VEGFR2 VEGFR2 Phosphorylation MMPP->VEGFR2 PPARg PPARγ Transcriptional Activity MMPP->PPARg Migration Migration & Invasion MMPP->Migration AKT AKT Activity VEGFR2->AKT PPARg->AKT Cell_Proliferation Cell Growth & Survival AKT->Cell_Proliferation Apoptosis Apoptosis AKT->Apoptosis AKT->Migration

Caption: Dual regulatory mechanism of MMPP on VEGFR2 and PPARγ in breast cancer.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) MMPP_Treatment MMPP Pre-treatment Cell_Culture->MMPP_Treatment Stimulation Inflammatory Stimulus (e.g., LPS) MMPP_Treatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Downstream Analysis Incubation->Analysis Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot MTT_Assay MTT Assay (Cell Viability) Analysis->MTT_Assay ELISA ELISA (Cytokine Levels) Analysis->ELISA

Caption: A generalized workflow for in vitro evaluation of MMPP's biological activity.

References

Probing the Pharmacological Profile of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): A Technical Guide to its Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, a compound commonly referred to as MMPP, has emerged as a molecule of significant interest in preclinical research. Exhibiting a diverse range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties, MMPP's therapeutic potential is underscored by its multifaceted mechanism of action. This technical guide synthesizes the current understanding of MMPP's molecular interactions, focusing on its inhibitory effects on the STAT3 and VEGFR2 signaling pathways, its agonistic activity towards PPARγ, and its modulation of the PKCδ/JNK/AP-1 inflammatory cascade. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals investigating this promising compound.

Core Mechanism of Action: STAT3 Inhibition

A primary and well-documented mechanism of action for MMPP is its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a critical transcription factor that, when aberrantly activated, contributes to the pathogenesis of various diseases, including cancer and inflammatory disorders.

Hypothesized Interaction

MMPP is hypothesized to directly bind to the DNA-binding domain (DBD) of STAT3. This interaction is thought to prevent the phosphorylation and subsequent dimerization of STAT3, which are essential steps for its activation and translocation to the nucleus to regulate gene expression. By inhibiting STAT3, MMPP effectively downregulates the expression of downstream target genes involved in cell proliferation, survival, and inflammation.

Quantitative Data: STAT3 Inhibition
ParameterCell LineValueReference
IC50 (Cell Viability) A549 (NSCLC)12.80 µg/mL[1][2]
NCI-H460 (NSCLC)11.99 µg/mL[1][2]
IC50 (STAT3 Luciferase Reporter) NCI-H460 (NSCLC)1.95 µg/mL[1]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This protocol outlines the general steps to assess the inhibitory effect of MMPP on STAT3 DNA binding activity.

  • Nuclear Extract Preparation: Culture human non-small cell lung cancer cells (e.g., NCI-H460) and treat with varying concentrations of MMPP for a specified duration (e.g., 6 hours). Harvest the cells and prepare nuclear extracts using a commercial kit or standard laboratory protocols.

  • Oligonucleotide Labeling: Synthesize and anneal double-stranded oligonucleotides containing the consensus STAT3 binding site. Label the probes with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the nuclear extracts with the radiolabeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to the STAT3-DNA complexes. A decrease in the intensity of the shifted band in MMPP-treated samples compared to the control indicates inhibition of STAT3 DNA binding.[1][3]

STAT3_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Nuclear Extraction cluster_emsa EMSA A NCI-H460 Cells B Treat with MMPP A->B C Harvest Cells B->C D Isolate Nuclei C->D E Extract Nuclear Proteins D->E G Incubate Extract + Probe E->G F Radiolabel STAT3 Probe F->G H Polyacrylamide Gel Electrophoresis G->H I Autoradiography H->I

Figure 1: Experimental workflow for assessing MMPP's inhibition of STAT3 DNA binding via EMSA.

Modulation of VEGFR2 Signaling

MMPP has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels. This activity is particularly relevant to its anti-cancer potential.

Hypothesized Interaction

Molecular docking studies suggest that MMPP exhibits a high binding affinity for the ATP-binding domain of VEGFR2.[4][5][6][7] This interaction is predicted to inhibit the kinase activity of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.

Quantitative Data: VEGFR2 Interaction
ParameterMethodValueReference
Binding Affinity Molecular Docking-8.2 kcal/mol[4][5][6]
Experimental Protocol: VEGFR2 Kinase Activity Assay

This protocol provides a general outline for measuring the effect of MMPP on VEGFR2 kinase activity.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.

  • Compound Treatment: Pre-incubate the HUVECs with various concentrations of MMPP for a defined period (e.g., 30 minutes).

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF to induce VEGFR2 phosphorylation.

  • Lysis and ELISA: Lyse the cells and perform a sandwich ELISA to quantify the levels of phosphorylated VEGFR2. A decrease in the phosphorylation signal in MMPP-treated cells compared to the VEGF-stimulated control indicates inhibition of VEGFR2 kinase activity.[6]

VEGFR2_Signaling_Pathway MMPP MMPP VEGFR2 VEGFR2 MMPP->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis ERK->Angiogenesis

Figure 2: MMPP's inhibitory effect on the VEGFR2 signaling pathway.

Agonistic Activity on PPARγ

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. MMPP has been shown to act as a PPARγ agonist.

Hypothesized Interaction

MMPP is thought to directly bind to the ligand-binding domain of PPARγ, leading to its activation. Activated PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This activity is linked to MMPP's potential in metabolic regulation.

Quantitative Data: PPARγ Interaction
Experimental Protocol: PPARγ Transcriptional Activity Assay

This protocol describes a luciferase reporter assay to measure the agonistic effect of MMPP on PPARγ.

  • Cell Culture and Transfection: Culture HEK 293T cells and transfect them with expression vectors for PPARγ, a luciferase reporter plasmid containing PPREs, and a control Renilla luciferase vector.

  • Compound Treatment: Treat the transfected cells with MMPP or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. An increase in the firefly/Renilla luciferase ratio in MMPP-treated cells indicates an enhancement of PPARγ transcriptional activity.[8]

PPARg_Activation_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay A HEK 293T Cells B Transfect with: - PPARγ Plasmid - PPRE-Luciferase Plasmid - Renilla Plasmid A->B C Treat with MMPP B->C D Lyse Cells C->D E Measure Firefly & Renilla Luciferase Activity D->E F Calculate Activity Ratio E->F

Figure 3: Experimental workflow for assessing MMPP's agonistic activity on PPARγ.

Modulation of the PKCδ/JNK/AP-1 Pathway

In the context of inflammation, MMPP has been demonstrated to attenuate inflammatory responses through the modulation of the Protein Kinase C delta (PKCδ), c-Jun N-terminal Kinase (JNK), and Activator Protein-1 (AP-1) signaling cascade.

Hypothesized Interaction

MMPP is proposed to inhibit the activation of PKCδ, a key upstream kinase in this pathway. This, in turn, prevents the phosphorylation and activation of JNK. As a downstream effector of JNK, the transcription factor AP-1's nuclear translocation and DNA binding are consequently suppressed. This leads to the downregulation of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and chemokine ligand 5 (CCL5).

Experimental Model: PMA-Induced Inflammation in THP-1 Cells

A common in vitro model to study this pathway involves the use of the human monocytic cell line, THP-1. Phorbol-12-myristate-13-acetate (PMA) is used to induce an inflammatory response in these cells, which can then be treated with MMPP to assess its anti-inflammatory effects.

Experimental Protocol: Western Blot Analysis of JNK Phosphorylation
  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using a low concentration of PMA.

  • Compound Treatment and Stimulation: Pre-treat the differentiated THP-1 cells with MMPP for a specified time, followed by stimulation with a higher concentration of PMA to induce inflammation.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. A decrease in the p-JNK/total JNK ratio in MMPP-treated cells indicates inhibition of the JNK pathway.

PKCd_JNK_AP1_Pathway PMA PMA (Inflammatory Stimulus) PKCd PKCδ PMA->PKCd MMPP MMPP MMPP->PKCd Inhibits JNK JNK PKCd->JNK AP1 AP-1 JNK->AP1 Inflammation Inflammatory Response (COX-2, CCL5) AP1->Inflammation

Figure 4: MMPP's modulation of the PKCδ/JNK/AP-1 signaling pathway.

Conclusion

The available evidence strongly suggests that (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a multi-target agent with significant therapeutic potential. Its ability to concurrently inhibit key oncogenic and inflammatory pathways, such as STAT3 and VEGFR2, while also modulating metabolic pathways through PPARγ agonism, positions it as a compelling candidate for further drug development. The detailed mechanisms and protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the pharmacological profile of MMPP and explore its clinical applications. Future investigations should focus on obtaining more extensive quantitative data, particularly for the PKCδ/JNK/AP-1 pathway, and on validating these mechanisms in in vivo models.

References

An In-depth Technical Guide on a Novel Biphenyl Neolignan: (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

While the specific compound "2-Methoxy-4-(3-methoxyphenyl)phenol" is not extensively documented in scientific literature, a closely related and well-researched molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , has emerged as a significant subject of study. MMPP is a novel synthetic analog of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), a tyrosine-fructose Maillard reaction product.[1] The development of MMPP was driven by the need to improve the drug-like properties and stability of its parent compound, BHPB, which, despite its potent anti-inflammatory properties, has limitations for clinical use.[1][2] MMPP was designed with a modified conjugated α,β-unsaturated aldehyde moiety and protected phenolic alcohols, enhancing its stability and binding affinity, particularly as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of MMPP, a promising therapeutic candidate.

Synthesis and Characterization

The synthesis of MMPP is achieved through a Heck reaction.[4] The general synthetic protocol involves the reaction of 4-Iodo-2-methoxyphenol with 4-allylanisole in the presence of a palladium catalyst.[3]

Experimental Protocol: Synthesis of MMPP [3][4]

  • Reactants: 4-Iodo-2-methoxyphenol (1 equivalent), 4-allylanisole (1 equivalent), Triphenylphosphine (0.2 equivalents), Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents), and Tributylamine.

  • Procedure:

    • To a round bottom flask, add 4-Iodo-2-methoxyphenol, 4-allylanisole, triphenylphosphine, Pd(OAc)₂, and tributylamine.

    • The reaction mixture is stirred for a specified time at a controlled temperature under an inert atmosphere (e.g., argon).

    • Upon completion, the product is purified by flash silica gel chromatography.

  • Purification: The crude product is typically purified using a mobile phase of hexane and ethyl acetate.[3][4]

Spectroscopic Data: While detailed spectra are compound-specific and require access to original research data, characterization of similar compounds like (E)-2-methoxy-4-(prop-1-enyl)phenol has been performed using ¹H NMR spectroscopy to confirm the structure.[1]

Biological Activity and Mechanism of Action

MMPP has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, anti-arthritic, and anti-cancer properties.[1][3][5] The primary mechanism of action is the inhibition of the STAT3 signaling pathway.[1][3]

Anti-inflammatory and Anti-arthritic Activity

MMPP has shown potent anti-inflammatory and anti-arthritic effects in both in vitro and in vivo models.[1] It inhibits the production of pro-inflammatory mediators and has demonstrated efficacy in a collagen antibody-induced arthritis (CAIA) mouse model.[1]

Quantitative Data on Anti-inflammatory Activity

Cell LineStimulantMediatorMMPP Concentration (µg/mL)InhibitionReference
RAW 264.7LPSTNF-α1, 2, 4Dose-dependent reduction[6]
RAW 264.7LPSIL-1β1, 2, 4Dose-dependent reduction[6]
RAW 264.7LPSIL-61, 2, 4Dose-dependent reduction[6]
RAW 264.7LPSPGE₂1, 2, 4Dose-dependent reduction[6]
THP-1LPSTNF-α, IL-1β, IL-6, COX-2Not specifiedSignificant reduction[7]
HaCaTTNF-α/IFN-γROS, Pro-inflammatory cytokinesNot specifiedSignificant reduction[2][8]

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model [9][10][11]

This model is used to evaluate the efficacy of anti-arthritic compounds.

  • Induction of Arthritis: Arthritis is induced by the administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) boost.[9][10]

  • Treatment: MMPP is administered to the mice, often orally.[1]

  • Assessment: The severity of arthritis is assessed by clinical scoring of paw swelling and inflammation. Histological analysis of the joints can also be performed.[10][12]

Anti-cancer Activity

MMPP has also been investigated for its anti-cancer properties, particularly in breast cancer and non-small cell lung cancer.[4][13] Its mechanism involves the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to the downregulation of AKT activity.[4][5] This results in growth inhibition, apoptosis induction, and suppression of cancer cell migration and invasion.[4][5]

Quantitative Data on Anti-cancer Activity [4]

Cell LineCancer TypeEffectMMPP Concentration (µg/mL)Reference
MDA-MB-231Triple-Negative Breast CancerGrowth inhibition, Apoptosis10, 20, 40[4]
MDA-MB-468Triple-Negative Breast CancerGrowth inhibition, Apoptosis10, 20, 40[4]
MCF7Luminal A Breast CancerGrowth inhibition, Apoptosis10, 20, 40[4]
Signaling Pathways

The biological effects of MMPP are mediated through its interaction with several key signaling pathways.

STAT3 Signaling Pathway: MMPP directly binds to the DNA-binding domain of STAT3, inhibiting its phosphorylation and subsequent translocation to the nucleus.[13][14] This leads to the downregulation of STAT3 target genes involved in inflammation and cell proliferation.[13]

NF-κB and JNK/AP-1 Pathways: MMPP has been shown to suppress the MD2-dependent NF-κB and JNK/AP-1 pathways in monocytes, further contributing to its anti-inflammatory effects.[7] It can also inhibit the nuclear translocation of NF-κB subunits.[8]

VEGFR2 and PPARγ Pathways: In the context of cancer, MMPP inhibits VEGFR2 phosphorylation while enhancing PPARγ transcriptional activity.[4][5]

Visualizations

Experimental Workflow: Synthesis of MMPP

Synthesis_Workflow Reactants Reactants: 4-Iodo-2-methoxyphenol 4-allylanisole Triphenylphosphine Pd(OAc)₂ Tributylamine Reaction Heck Reaction (Stirring under Argon) Reactants->Reaction Purification Flash Chromatography (Hexane/Ethyl Acetate) Reaction->Purification Product MMPP (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol Purification->Product

Caption: Workflow for the synthesis of MMPP via Heck reaction.

Signaling Pathway: MMPP Inhibition of STAT3

STAT3_Inhibition cluster_0 Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inflammation Inflammation & Cell Proliferation Gene->Inflammation MMPP MMPP MMPP->STAT3 Inhibits Binding MMPP_Targets cluster_targets Molecular Targets cluster_effects Biological Effects MMPP MMPP STAT3 STAT3 MMPP->STAT3 Inhibits NFkB NF-κB Pathway MMPP->NFkB Inhibits VEGFR2 VEGFR2 MMPP->VEGFR2 Inhibits PPARg PPARγ MMPP->PPARg Activates AntiInflammatory Anti-inflammatory STAT3->AntiInflammatory NFkB->AntiInflammatory AntiCancer Anti-cancer VEGFR2->AntiCancer PPARg->AntiCancer

References

Methodological & Application

Application Notes and Protocols for Methoxyphenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed experimental protocols and application notes for researchers, scientists, and drug development professionals working with methoxyphenylphenol derivatives. The focus is on the synthesis, characterization, and biological applications of these compounds, with a particular emphasis on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a selective STAT3 inhibitor, and the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol.

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

MMPP is a synthetic derivative of a Maillard reaction product and has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Its biological activity has been investigated in several disease models, demonstrating anti-inflammatory, anti-amyloidogenic, and anti-arthritic properties.[1][2]

Biological Activity

MMPP has shown therapeutic potential in preclinical studies for conditions such as Alzheimer's disease, rheumatoid arthritis, and sepsis.[1][2][3] The primary mechanism of action is the inhibition of the STAT3 signaling pathway, which plays a crucial role in inflammatory responses.[1][3]

Experimental Protocols

1.2.1. Synthesis of MMPP

This protocol is adapted from the Heck coupling reaction described in the literature.[1]

  • Materials:

    • 4-Iodo-2-methoxyphenol

    • 4-allylanisole

    • Triphenylphosphine (PPh₃)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tributylamine (Bu₃N)

    • Argon gas

    • Flash silica gel

    • Hexane

    • Ethyl acetate

  • Equipment:

    • 25-mL round-bottom flask

    • Magnetic stirrer

    • Flash chromatography system

  • Procedure:

    • To a 25-mL round-bottom flask, add 4-Iodo-2-methoxyphenol (500 mg, 2.0 mmol), 4-allylanisole (296.4 mg, 2.0 mmol), triphenylphosphine (105 mg, 0.4 mmol), Pd(OAc)₂ (44.9 mg, 0.2 mmol), and tributylamine (451 μL, 1.9 mmol).

    • Purge the flask with argon gas.

    • Stir the reaction mixture at 45 °C for 2 hours under an argon atmosphere.

    • After the reaction is complete, purify the product using flash silica gel chromatography.

    • Elute the product using a mobile phase of hexane and ethyl acetate in a 3:1 (v/v) mixture.

1.2.2. In Vivo Studies in a Mouse Model of Alzheimer's Disease

This protocol describes the investigation of MMPP's effects on lipopolysaccharide (LPS)-induced memory impairment in mice.[1]

  • Animal Model: Alzheimer's disease model mice.

  • Treatment:

    • MMPP is administered at a concentration of 5 mg/kg in drinking water for one month.[1]

    • Memory impairment is induced by daily intraperitoneal injections of LPS (250 μg/kg) for 7 days.[1]

  • Assessments:

    • Cognitive function is evaluated to determine the effect on memory impairment.[1]

    • Brain tissue is analyzed for inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

    • Activation of microglia and astrocytes is assessed.[1]

    • Levels of β-secretase and amyloid-beta (Aβ) generation are measured.[1]

1.2.3. In Vitro Studies in Cell Culture

This protocol outlines the investigation of MMPP's anti-inflammatory and anti-amyloidogenic effects in cultured cells.[1]

  • Cell Lines: Astrocytes and microglial BV-2 cells.[1]

  • Treatment:

    • Cells are treated with LPS (1 µg/mL) to induce an inflammatory response.[1]

    • MMPP is co-administered at concentrations of 1, 5, and 10 µg/mL.[1]

  • Assessments:

    • Expression levels of inflammatory proteins (e.g., COX-2, iNOS) and amyloidogenic proteins are measured.[1]

    • The DNA binding activity of STAT3 is assessed to confirm the mechanism of action.[1]

Signaling Pathway

MMPP exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. In inflammatory conditions, signaling molecules like JAK1 are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. MMPP inhibits this process by preventing the phosphorylation and activation of STAT3.[1][3]

STAT3_Inhibition_by_MMPP cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Transcription Transcription of Pro-inflammatory Genes pSTAT3->Transcription MMPP MMPP MMPP->STAT3 Inhibition Synthesis_Workflow cluster_reaction Reaction Vanillin Vanillin Stirring Stirring in Water (30 minutes) Vanillin->Stirring pAnisidine p-Anisidine pAnisidine->Stirring Product 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol Stirring->Product

References

Application Notes and Protocols for 2-Methoxy-4-(3-methoxyphenyl)phenol (MMPP) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(3-methoxyphenyl)phenol, also referred to as MMPP, is a synthetic phenolic compound that has demonstrated significant therapeutic potential in preclinical studies. As a derivative of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), MMPP exhibits enhanced stability and drug-like properties.[1] Its biological activities are diverse, encompassing anti-cancer, anti-inflammatory, and neuroprotective effects. These properties are attributed to its ability to modulate multiple key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis. This document provides detailed application notes and protocols for the treatment of various cell lines with MMPP to facilitate further research and drug development.

Data Presentation

Summary of In Vitro Efficacy of MMPP
Cell LineCell TypeConcentration RangeTreatment DurationKey EffectsReference
MDA-MB-231, MDA-MB-468Triple-Negative Breast CancerNot SpecifiedNot SpecifiedGrowth inhibition, apoptosis induction, suppression of migration and invasion.[2][3]
MCF7Luminal A Breast CancerNot SpecifiedNot SpecifiedGrowth inhibition, apoptosis induction, suppression of migration and invasion.[2][3]
HCT116, SW480Colon Cancer0-15 µg/mL24 hoursInduction of apoptotic cell death.[1][4]
HeLaCervical CancerNot SpecifiedNot SpecifiedCytotoxicity, induction of apoptosis via the extrinsic pathway.[5][6]
THP-1Human Monocytic CellsNot SpecifiedNot SpecifiedAttenuation of PMA-induced inflammatory responses.[7][8]
Microglial BV-2, AstrocytesMurine Brain Cells1, 5, 10 µg/mLNot SpecifiedReduction of LPS-induced inflammatory proteins and amyloidogenic proteins.[9]
Primary Cultured NeuronsMurine NeuronsNot SpecifiedNot SpecifiedAmelioration of dopamine depletion and inflammatory marker elevation.[10]
A549, H460Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedSuppression of proliferation, G2/M phase arrest, induction of apoptosis.[11]

Experimental Protocols

Protocol 1: Preparation of MMPP Stock Solution
  • Reconstitution: Dissolve MMPP powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using a sterile cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • MMPP Treatment: Prepare serial dilutions of MMPP in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MMPP (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of MMPP for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 4: Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment with MMPP, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, p-AKT, p-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways Modulated by MMPP

MMPP exerts its anti-cancer effects by targeting multiple signaling cascades. In breast cancer, it dually regulates VEGFR2 and PPARγ, leading to the downregulation of AKT activity.[2][3] This inhibition of the pro-survival AKT pathway, coupled with the activation of PPARγ, promotes apoptosis. The apoptotic process is further mediated by the activation of caspases-3, -8, and -9, and an increased Bax/Bcl-2 ratio.[2]

MMPP_Anticancer_Pathway MMPP MMPP VEGFR2 VEGFR2 MMPP->VEGFR2 PPARg PPARγ MMPP->PPARg Caspases Caspase-3, -8, -9 MMPP->Caspases Bax Bax MMPP->Bax Bcl2 Bcl-2 MMPP->Bcl2 AKT AKT VEGFR2->AKT PTEN PTEN PPARg->PTEN Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Migration AKT->Proliferation PTEN->AKT Caspases->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: MMPP's dual regulation of VEGFR2 and PPARγ in cancer cells.

In colorectal cancer, MMPP has been shown to directly bind to and inhibit IkappaB kinase β (IKKβ), a key component of the NF-κB signaling pathway.[1] This inhibition leads to the upregulation of death receptors DR5 and DR6, sensitizing cancer cells to apoptosis.[1]

MMPP_IKK_Pathway MMPP MMPP IKKb IKKβ MMPP->IKKb DR5_DR6 Death Receptors (DR5, DR6) MMPP->DR5_DR6 NFkB NF-κB IKKb->NFkB CellSurvival Cell Survival NFkB->CellSurvival Apoptosis Apoptosis DR5_DR6->Apoptosis

Caption: MMPP-mediated inhibition of the IKKβ/NF-κB pathway.

MMPP also exhibits potent anti-inflammatory and neuroprotective effects by selectively inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[9][10] This has been observed in models of neuroinflammation and Parkinson's disease.[9][10] Furthermore, in human monocytic cells, MMPP attenuates inflammation by inhibiting the PKCδ/JNK/AP-1 pathway.[7]

Experimental Workflow

The following diagram outlines a general workflow for investigating the cellular effects of MMPP.

Experimental_Workflow start Start: Cell Culture treatment MMPP Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, TUNEL) treatment->apoptosis migration Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) treatment->migration gene_analysis Gene Expression Analysis (RT-qPCR, RNA-Seq) treatment->gene_analysis data_analysis Data Analysis & Interpretation viability->data_analysis protein_analysis Protein Expression Analysis (Western Blot, ELISA) apoptosis->protein_analysis apoptosis->data_analysis migration->data_analysis protein_analysis->data_analysis gene_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for studying MMPP in cell culture.

Concluding Remarks

MMPP is a promising multi-target agent with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders. The protocols and data presented here provide a framework for researchers to explore its mechanisms of action and therapeutic efficacy in various cell culture models. Careful consideration of cell-type-specific responses and dose-dependent effects is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for Administration of Phenolic Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, there is a notable absence of publicly available scientific literature detailing the administration of "2-Methoxy-4-(3-methoxyphenyl)phenol" in animal models. This suggests that the compound may be a novel chemical entity with limited in vivo research, or it may be more commonly identified by an alternative nomenclature.

In the absence of direct data, this document presents a generalized framework for the administration of structurally similar phenolic compounds, using methodologies commonly applied in preclinical research. The following protocols and data are derived from studies on related biphenolic compounds and are intended to serve as a foundational guide for researchers initiating studies with "this compound." It is imperative to conduct compound-specific dose-range finding and toxicity studies before commencing efficacy evaluations.

This document provides a comprehensive overview of potential administration routes for the novel compound "this compound" in various animal models, based on established protocols for structurally related phenolic compounds.

General Considerations for Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. For phenolic compounds, which often exhibit poor water solubility, a multi-step process is typically employed to achieve a homogenous and injectable solution or suspension.

  • Solubility Testing : Initial solubility screening in various pharmaceutically acceptable solvents is recommended. Common solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).

  • Co-solvent Systems : A combination of solvents is often necessary. A common approach involves initially dissolving the compound in a small volume of an organic solvent like DMSO, followed by dilution with an aqueous vehicle such as saline or a buffered solution.

  • Suspension Formulation : For oral administration, if a true solution cannot be achieved, the compound can be administered as a fine suspension. Common suspending agents include carboxymethylcellulose (CMC) or Tween 80.

Administration Routes and Protocols

The selection of an administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

Oral administration is often preferred for its convenience and clinical relevance.

Experimental Protocol:

  • Preparation of Formulation :

    • For a solution: Dissolve "this compound" in a minimal amount of a suitable solvent (e.g., 10% DMSO).

    • Sequentially add a co-solvent (e.g., 40% PEG400) and bring the solution to the final volume with sterile saline.

    • For a suspension: Triturate the compound with a small amount of 0.5% (w/v) carboxymethylcellulose (CMC) solution to form a paste.

    • Gradually add the remaining vehicle to achieve the desired final concentration, ensuring continuous mixing.

  • Animal Handling : Gently restrain the animal (e.g., mouse or rat).

  • Administration :

    • Use a proper size gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent tissue damage.

    • Measure the distance from the animal's snout to the last rib to estimate the appropriate insertion depth.

    • Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • The typical administration volume is 5-10 mL/kg for mice and rats.

  • Post-Administration Monitoring : Observe the animal for any signs of distress or adverse reactions.

Intraperitoneal injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.

Experimental Protocol:

  • Preparation of Formulation : Prepare a sterile solution of "this compound" in a vehicle suitable for injection (e.g., 10% DMSO in sterile saline). Ensure the final concentration of the organic solvent is minimized to avoid peritoneal irritation.

  • Animal Handling : Restrain the animal in a supine position, tilting the head downwards.

  • Administration :

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Use a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

    • Insert the needle at a 30-45 degree angle and gently inject the solution into the peritoneal cavity.

    • The typical injection volume is 10 mL/kg for mice and 5-10 mL/kg for rats.

  • Post-Administration Monitoring : Monitor the animal for any signs of pain, inflammation, or peritonitis at the injection site.

Intravenous injection provides 100% bioavailability and immediate distribution of the compound throughout the body.

Experimental Protocol:

  • Preparation of Formulation : A sterile, particle-free solution is mandatory. The formulation must be compatible with blood. The use of co-solvents should be carefully considered to avoid hemolysis or precipitation. A common vehicle is a mixture of DMSO, PEG, and saline.

  • Animal Handling : Place the animal in a restraining device to immobilize the tail.

  • Administration :

    • The lateral tail vein is the most common site for IV injection in rodents.

    • Slightly warm the tail to dilate the veins.

    • Use a small gauge needle (e.g., 27-30 gauge for mice, 25-27 gauge for rats) attached to a syringe containing the formulation.

    • Insert the needle into the vein and slowly inject the solution.

    • The typical injection volume is 5 mL/kg for mice and 2.5 mL/kg for rats.

  • Post-Administration Monitoring : Apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Quantitative Data Summary

Since no specific data exists for "this compound", the following table provides a hypothetical representation of pharmacokinetic data that would be collected for a novel phenolic compound.

ParameterOral Gavage (PO)Intraperitoneal (IP)Intravenous (IV)
Dose (mg/kg) 502510
Cmax (ng/mL) 850 ± 1201500 ± 2503200 ± 450
Tmax (h) 1.5 ± 0.50.5 ± 0.10.08 ± 0.02
AUC (0-t) (ng·h/mL) 4200 ± 6503800 ± 5002500 ± 300
Bioavailability (%) ~30~60100

Note: The values presented are illustrative and should be determined experimentally for "this compound".

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Model Administration cluster_analysis Pharmacokinetic Analysis Compound This compound Vehicle Vehicle Selection (e.g., DMSO, PEG, Saline) Compound->Vehicle Solubilization Formulation Final Formulation Vehicle->Formulation PO Oral Gavage (PO) Formulation->PO IP Intraperitoneal (IP) Formulation->IP IV Intravenous (IV) Formulation->IV Blood Blood Sampling PO->Blood IP->Blood IV->Blood Analysis LC-MS/MS Analysis Blood->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Experimental workflow for pharmacokinetic studies.

signaling_pathway_example Compound Phenolic Compound (e.g., this compound) Receptor Cell Surface Receptor Compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: Hypothetical signaling pathway for a phenolic compound.

Application Notes and Protocols for (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a Structurally Related Analog of 2-Methoxy-4-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct dosage, concentration, or mechanism of action studies are available for "2-Methoxy-4-(3-methoxyphenyl)phenol" in the public domain. The following information is based on studies of a structurally similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , which has been investigated as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).

I. Quantitative Data Summary

The following tables summarize the dosage and concentration data for MMPP from preclinical studies. These studies have explored its anti-inflammatory, anti-amyloidogenic, and hepatoprotective effects.

Table 1: In Vivo Dosage Studies of MMPP
Animal Model Dosage Administration Route Duration Application Key Findings Reference
Lipopolysaccharide (LPS)-induced Alzheimer's disease model mice5 mg/kgIn drinking water1 monthInvestigation of anti-neuroinflammatory and anti-amyloidogenic effectsReduced LPS-induced memory loss, neuroinflammation, and amyloid-beta generation.[1]
Lipopolysaccharide (LPS)-induced liver sepsis model in miceNot specified in abstractNot specified in abstractNot specified in abstractEvaluation of hepatoprotective effectsPrevented LPS-induced mortality and reduced markers of liver damage.[2]
Table 2: In Vitro Concentration Studies of MMPP
Cell Line Concentration Range Treatment Conditions Application Key Findings Reference
Cultured astrocytes and microglial BV-2 cells1, 5, and 10 µg/mLCo-treatment with 1 µg/mL LPSAssessment of anti-inflammatory and anti-amyloidogenic effectsDecreased LPS-induced expression of inflammatory and amyloidogenic proteins.[1]
Normal liver cell line THLE-2Dose-dependentNot specified in abstractInvestigation of anti-inflammatory effects in liver cellsPrevented LPS-induced increase of inflammatory protein expression.[2]

II. Experimental Protocols

The following are representative protocols for in vivo and in vitro studies based on the available literature for MMPP.

In Vivo Protocol: LPS-Induced Neuroinflammation in Mice

This protocol is designed to assess the efficacy of MMPP in a mouse model of neuroinflammation, which is relevant to Alzheimer's disease research.[1]

a. Experimental Workflow:

G cluster_0 Animal Acclimatization cluster_1 Treatment Groups cluster_2 Dosing Regimen cluster_3 Behavioral and Molecular Analysis acclimatization Acclimatize mice for 1 week control Control Group acclimatization->control lps LPS-Treated Group acclimatization->lps mmp_lps MMPP + LPS Group acclimatization->mmp_lps lps_injection Inject LPS (250 µg/kg, i.p.) daily for 7 days lps->lps_injection mmp_admin Administer MMPP (5 mg/kg) in drinking water for 1 month mmp_lps->mmp_admin mmp_admin->lps_injection behavioral Behavioral Tests (e.g., Morris Water Maze) lps_injection->behavioral molecular Brain Tissue Analysis (Western Blot, Immunohistochemistry) behavioral->molecular

Caption: Workflow for in vivo evaluation of MMPP in an LPS-induced neuroinflammation model.

b. Detailed Steps:

  • Animal Model: Use an appropriate mouse strain for neuroinflammation studies (e.g., C57BL/6).

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly divide the animals into three groups: Control, LPS-treated, and MMPP + LPS-treated.

  • MMPP Administration: For the MMPP + LPS group, provide drinking water containing MMPP at a concentration calculated to deliver a 5 mg/kg daily dose for one month.

  • LPS Induction: In the last week of MMPP treatment, induce neuroinflammation in the LPS and MMPP + LPS groups by daily intraperitoneal (i.p.) injections of LPS (250 µg/kg) for seven consecutive days.

  • Behavioral Analysis: After the treatment period, conduct behavioral tests such as the Morris Water Maze to assess cognitive function.

  • Molecular Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Analyze the tissue for markers of neuroinflammation (e.g., COX-2, iNOS), microglial and astrocyte activation, and amyloid-beta levels using techniques like Western blotting and immunohistochemistry.

In Vitro Protocol: Anti-Inflammatory Effects in Microglia

This protocol outlines the steps to evaluate the anti-inflammatory properties of MMPP in a microglial cell line.[1]

a. Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cell_culture Culture BV-2 microglial cells treatment Treat cells with MMPP (1, 5, 10 µg/mL) followed by LPS (1 µg/mL) cell_culture->treatment analysis Analyze protein expression of inflammatory markers (e.g., COX-2, iNOS) by Western Blot treatment->analysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 gene_expression Gene Expression (Inflammatory Proteins) p_stat3->gene_expression Translocation mmp MMPP mmp->stat3 Inhibition of Phosphorylation

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "2-Methoxy-4-(3-methoxyphenyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of "2-Methoxy-4-(3-methoxyphenyl)phenol" using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are based on established practices for the analysis of phenolic compounds and can be adapted for various research and drug development applications.

Introduction

This compound and related structures are of interest in medicinal chemistry and drug development due to their potential biological activities. For instance, similar compounds have been investigated for their anti-inflammatory and anti-cancer properties.[1][2][3] Accurate and reliable analytical methods are crucial for the identification, quantification, and metabolic profiling of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity, particularly for volatile and semi-volatile compounds.

Phenolic compounds, due to their polar nature, often require derivatization prior to GC-MS analysis to increase their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[4][5][6] Common derivatization techniques include silylation, acylation, and alkylation.[5][6]

Experimental Protocols

Sample Preparation and Derivatization

Given the phenolic hydroxyl group in this compound, derivatization is highly recommended to improve its chromatographic properties. Silylation is a widely used and effective method for this purpose.[4][5]

Protocol: Silylation with BSTFA

This protocol is adapted from common procedures for the silylation of phenolic compounds.[4]

Reagents and Materials:

  • This compound standard

  • Sample containing the analyte

  • Anhydrous solvent (e.g., Acetone, Dichloromethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS) solution (e.g., 2-Methoxy-4-propylphenol)

  • Vortex mixer

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Extraction (if applicable): For samples in complex matrices (e.g., biological fluids, plant extracts), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract or a known amount of the standard in 100 µL of an anhydrous solvent like acetone. Acetone has been shown to facilitate rapid derivatization at room temperature.[4]

  • Addition of Derivatizing Agent: Add 100 µL of BSTFA with 1% TMCS to the sample solution in the GC vial.[4]

  • Reaction: Cap the vial tightly and vortex vigorously for 15-30 seconds. While the reaction in acetone can be nearly instantaneous at room temperature, heating at 60-80°C for 15-30 minutes can ensure complete derivatization, especially in different solvents.[4]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized phenolic compounds. These may require optimization based on the specific instrument and column used.

Parameter Condition Notes
Gas Chromatograph Thermo Scientific TRACE 1310 or similar
Mass Spectrometer Thermo Scientific TSQ Duo or similar
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column is suitable for the separation of silylated phenols.[7]
Injector Type Split/Splitless or PTVA splitless injection is often preferred for trace analysis.[7]
Injector Temperature 250 °C
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 - 1.2 mL/min (constant flow)
Oven Temperature Program Initial: 80 °C, hold for 2 minThis program should be optimized to ensure good separation from other components in the sample.
Ramp: 10 °C/min to 280 °C
Final Hold: 280 °C for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard for creating reproducible mass spectra.
Mass Scan Range 50 - 550 amuThis range should encompass the molecular ion and expected fragments of the derivatized analyte.[8]
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Full scan is used for identification, while SIM is used for quantification to enhance sensitivity.

Data Presentation

Expected Mass Spectrum

The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion (M+) and characteristic fragment ions. The exact mass of the underivatized compound is approximately 230.26 g/mol . The TMS derivative would have a molecular weight of approximately 302.43 g/mol .

Hypothetical Quantitative Analysis Data

The following table presents hypothetical quantitative data for illustrative purposes. Actual data will vary based on the sample matrix and experimental conditions.

Sample ID Analyte Concentration (ng/mL) Peak Area (Analyte) Peak Area (IS) Response Factor (RF) Calculated Concentration (ng/mL) % Recovery
Standard 110150,000300,0000.50--
Standard 250760,000305,0000.51--
Standard 31001,520,000302,0000.50--
QC Sample (50 ng/mL)50755,000303,000-49.899.6
Blank0Not Detected310,000-Not Detected-
Test Sample 1Unknown450,000298,000-30.2-
Test Sample 2Unknown980,000301,000-65.1-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Reconstitute Reconstitution Dry->Reconstitute Derivatize Derivatization (Silylation) Reconstitute->Derivatize GC_Inject GC Injection Derivatize->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acq Data Acquisition Detection->Data_Acq Qual_Analysis Qualitative Analysis (Spectral Library) Data_Acq->Qual_Analysis Quant_Analysis Quantitative Analysis Data_Acq->Quant_Analysis Report Reporting Qual_Analysis->Report Quant_Analysis->Report Anti_inflammatory_Pathway PMA Inflammatory Stimulus (e.g., PMA) PKCd PKCδ Translocation (Cytosol to Membrane) PMA->PKCd Analyte This compound (Hypothesized) Analyte->PKCd inhibits JNK JNK Phosphorylation PKCd->JNK AP1 AP-1 Nuclear Translocation JNK->AP1 Inflammation Inflammatory Response (e.g., COX-2 expression) AP1->Inflammation

References

Application Notes and Protocols for 2-Methoxy-4-(3-methoxyphenyl)phenol in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the anti-cancer effects of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a derivative of 2-Methoxy-4-(3-methoxyphenyl)phenol, on various breast cancer cell lines. The provided data and protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for breast cancer.

Overview of MMPP's Anti-Cancer Activity

MMPP has demonstrated significant anti-cancer properties in breast cancer cell lines, including both triple-negative (MDA-MB-231, MDA-MB-468) and luminal A (MCF7) types.[1][2][3] Its mechanism of action involves the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] This dual-targeting approach leads to the induction of apoptosis, inhibition of cell growth and migration, and suppression of invasion.[1][2][3]

Key Findings:

  • Induces Apoptosis: MMPP treatment leads to characteristic apoptotic morphological changes, such as cell shrinkage and nuclear condensation.[1] It activates pro-apoptotic proteins including caspase-3, -8, and -9, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][2][3] A key hallmark of apoptosis, PARP cleavage, is also induced by MMPP.[1]

  • Inhibits Cell Viability: The compound effectively reduces the viability of breast cancer cells in a dose-dependent manner.[1]

  • Suppresses Migration and Invasion: MMPP inhibits the migration and invasion of breast cancer cells by downregulating epithelial-to-mesenchymal transition (EMT)-promoting transcription factors.[1]

  • Dual-Targeting Mechanism: MMPP enhances PPARγ transcriptional activity while inhibiting VEGFR2 phosphorylation. This dual action ultimately triggers the downregulation of AKT activity, a crucial signaling node for cell survival and proliferation.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of MMPP on breast cancer cell lines.

Table 1: Cell Viability Inhibition by MMPP

Cell LineTypeTreatmentDecrease in Viability (%)
MCF7Luminal A40 µg/ml MMPP for 48h64.18
MDA-MB-231Triple-Negative40 µg/ml MMPP for 48h41.28
MDA-MB-468Triple-Negative40 µg/ml MMPP for 48h41.87

Data extracted from MTS assays.[1]

Table 2: IC50 Values of MMPP in Breast Cancer Cell Lines

Cell LineIC50 (µg/ml)
MCF763.13
MDA-MB-23159.43
MDA-MB-46858.46

IC50 values were determined after 48 hours of treatment.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of MMPP on breast cancer cell lines.

3.1. Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of MMPP on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231, MDA-MB-468)

  • Complete culture medium (specific to cell line)

  • 96-well plates

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)

  • MTS reagent (e.g., CellTiter 96 Aqueous One Solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of MMPP (e.g., 0-100 µg/ml) for 48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µl of MTS reagent to each well.

  • Incubate the plate for 1 hour at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

3.2. Apoptosis Assay (Annexin V-PI Staining)

This protocol is used to quantify the extent of apoptosis induced by MMPP.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • MMPP

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of MMPP for the specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

  • Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

3.3. Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways.

Materials:

  • Breast cancer cell lines

  • MMPP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, -8, -9, -Bax, -Bcl-2, -PARP, -p-VEGFR2, -VEGFR2, -p-AKT, -AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with MMPP, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways affected by MMPP.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Molecular Analysis cluster_outcome Outcome start Breast Cancer Cell Lines (MCF7, MDA-MB-231, MDA-MB-468) treatment Treatment with MMPP (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis migration Migration/Invasion Assay treatment->migration western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis migration->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the anti-cancer effects of MMPP.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway MMPP MMPP caspase8 Caspase-8 Activation MMPP->caspase8 Bcl2 Bcl-2 (Anti-apoptotic) MMPP->Bcl2 Bax Bax (Pro-apoptotic) MMPP->Bax caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation Bax->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis signaling pathway induced by MMPP in breast cancer cells.

dual_regulation_pathway cluster_vegfr2 VEGFR2 Pathway cluster_pparg PPARγ Pathway MMPP MMPP VEGFR2 VEGFR2 Phosphorylation MMPP->VEGFR2 PPARG PPARγ Transcriptional Activity MMPP->PPARG AKT AKT Activity VEGFR2->AKT PTEN PTEN PPARG->PTEN PTEN->AKT outcome Inhibition of Cell Survival, Growth, & Migration AKT->outcome

Caption: Dual regulatory mechanism of MMPP on VEGFR2 and PPARγ pathways.

References

Application Notes and Protocols for 2-Methoxy-4-(3-methoxyphenyl)phenol in Arthritis and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(3-methoxyphenyl)phenol, also referred to as MMPP, is a synthetic analog of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB) that has demonstrated significant anti-inflammatory and anti-arthritic properties.[1] This document provides a comprehensive overview of the applications and methodologies for studying MMPP's effects in the context of arthritis and inflammation research. The information compiled herein is derived from peer-reviewed scientific literature to guide researchers in designing and executing relevant experiments.

MMPP has been shown to exert its effects through the modulation of key inflammatory signaling pathways, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), as well as the suppression of the Protein Kinase Cδ (PKCδ)/c-Jun N-terminal Kinase (JNK)/Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB)/Mitogen-Activated Protein Kinase (MAPK) cascades.[1][2][3] These mechanisms contribute to the downregulation of pro-inflammatory mediators, making MMPP a compound of interest for therapeutic development in inflammatory diseases such as rheumatoid arthritis.

Data Presentation: In Vitro Efficacy of MMPP

The following tables summarize the quantitative data on the inhibitory effects of MMPP on various pro-inflammatory markers in different cell-based assays.

Table 1: Inhibition of Pro-inflammatory Mediators by MMPP in LPS-stimulated RAW 264.7 Murine Macrophages

Pro-inflammatory MediatorMMPP Concentration (µg/mL)% Inhibition (relative to LPS control)
TNF-α1~25%
2~50%
4~75%
IL-1β1~20%
2~45%
4~70%
IL-61~30%
2~60%
4~85%
Prostaglandin E2 (PGE2)1~20%
2~50%
4~80%
Nitric Oxide (NO)1~25%
2~55%
4~90%

Data compiled from studies demonstrating dose-dependent inhibition.[4]

Table 2: Effect of MMPP on Pro-inflammatory Gene Expression in LPS-stimulated THP-1 Human Monocytic Cells

GeneMMPP Concentration (µg/mL)Fold Change (relative to LPS control)
TNF-α2Significant Reduction
4Further Significant Reduction
IL-1β2Significant Reduction
4Further Significant Reduction
IL-62Significant Reduction
4Further Significant Reduction
COX-22Significant Reduction
4Further Significant Reduction

This table represents the observed trend of MMPP in downregulating the mRNA levels of key pro-inflammatory genes.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by MMPP and a general workflow for in vitro and in vivo studies.

MMPP_STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes MMPP MMPP MMPP->pSTAT3 Inhibits Phosphorylation DNA DNA pSTAT3_dimer->DNA Translocates & Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: MMPP inhibits the STAT3 signaling pathway.

MMPP_PKC_JNK_AP1_Pathway PMA PMA PKC_delta PKCδ PMA->PKC_delta Activates JNK JNK PKC_delta->JNK Phosphorylates p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_JNK->AP1 Activates p_AP1 Nuclear Translocation of AP-1 AP1->p_AP1 Inflammatory_Genes Inflammatory Gene Expression (COX-2, CCL5) p_AP1->Inflammatory_Genes Induces MMPP MMPP MMPP->PKC_delta Inhibits Translocation MMPP->p_JNK Inhibits Phosphorylation MMPP->p_AP1 Inhibits Translocation

Caption: MMPP inhibits the PKCδ/JNK/AP-1 pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7, THP-1) Pre_treatment Pre-treatment with MMPP Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS, PMA) Pre_treatment->Stimulation Analysis Analysis of Inflammatory Markers (ELISA, RT-qPCR, Western Blot) Stimulation->Analysis Animal_Model Collagen Antibody-Induced Arthritis (CAIA) Mouse Model MMPP_Treatment MMPP Administration Animal_Model->MMPP_Treatment Disease_Assessment Clinical Scoring & Histopathology MMPP_Treatment->Disease_Assessment Biochemical_Analysis Analysis of Serum and Tissue Markers Disease_Assessment->Biochemical_Analysis

Caption: General experimental workflow for MMPP studies.

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Lines:

    • RAW 264.7 (murine macrophages)

    • THP-1 (human monocytic cells) - Differentiate to macrophages with Phorbol 12-myristate 13-acetate (PMA) if required.

    • Human fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients.

  • Culture Media:

    • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with various concentrations of MMPP (e.g., 1, 2, 4, 5, 10 µg/mL) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide (LPS) or 100 ng/mL PMA) for the desired time period (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

2. Quantification of Pro-inflammatory Mediators (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Centrifuge to remove cellular debris.

    • Perform ELISA according to the manufacturer's instructions for the specific analyte.

    • Read the absorbance on a microplate reader and calculate the concentration based on a standard curve.

3. Nitric Oxide (NO) Assay (Griess Test)

  • Principle: The Griess test measures the amount of nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

4. Western Blot Analysis for Signaling Proteins

  • Principle: Western blotting is used to detect the expression and phosphorylation status of key signaling proteins (e.g., STAT3, p-STAT3, IκBα, JNK, p-JNK).

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. RNA Extraction and RT-qPCR for Gene Expression Analysis

  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS).

  • Protocol:

    • Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

In Vivo Anti-Arthritic Assay

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

  • Animals: DBA/1J or BALB/c mice (8-10 weeks old).

  • Induction of Arthritis:

    • On day 0, administer an anti-type II collagen antibody cocktail intravenously or intraperitoneally.

    • On day 3 or 5, administer a booster injection of LPS (25-50 µg) intraperitoneally to synchronize and enhance the arthritis development.

  • MMPP Treatment:

    • Administer MMPP (e.g., 1-10 mg/kg) orally or intraperitoneally daily, starting from the day of antibody injection (prophylactic model) or after the onset of clinical signs (therapeutic model).

  • Assessment of Arthritis:

    • Clinical Score: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the paws using a digital caliper.

    • Histopathology: At the end of the experiment, sacrifice the mice and collect the joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biochemical Analysis: Collect blood to measure serum levels of inflammatory cytokines. Homogenize joint tissues for analysis of local inflammatory markers.

Conclusion

The provided application notes and protocols offer a framework for investigating the anti-inflammatory and anti-arthritic properties of this compound (MMPP). The data and methodologies summarized from existing literature highlight its potential as a therapeutic agent by targeting key inflammatory signaling pathways. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 2-Methoxy-4-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant potential of the phenolic compound 2-Methoxy-4-(3-methoxyphenyl)phenol. The primary focus is on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a robust and straightforward method for determining antioxidant capacity.

Introduction to Antioxidant Activity Assays

Antioxidant compounds are crucial in mitigating the damaging effects of oxidative stress, which is implicated in numerous diseases. Phenolic compounds, such as this compound, are known for their potent antioxidant properties, primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2]

Several in vitro assays are available to assess antioxidant activity, each with its own mechanism and advantages. These can be broadly categorized into two main types: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.[3]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A popular and rapid SET-based method where the antioxidant reduces the stable DPPH radical, causing a color change that is measured spectrophotometrically.[3][4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another SET-based assay that measures the reduction of the ABTS radical cation.[3][6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This SET-based assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][8]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that evaluates the ability of an antioxidant to quench peroxyl radicals.[3][4][6]

This document will provide a detailed protocol for the DPPH assay, which is a common starting point for antioxidant screening.

Data Presentation: Antioxidant Activity of Phenolic Compounds

The following table summarizes the typical quantitative data obtained from various antioxidant assays for a test compound like this compound, with Trolox (a water-soluble vitamin E analog) often used as a standard for comparison.

Assay TypeParameter MeasuredTypical UnitsExample Value for a Phenolic CompoundReference Standard
DPPH Assay IC₅₀ (Half-maximal inhibitory concentration)µg/mL or µM5 - 50Trolox or Ascorbic Acid
ABTS Assay TEAC (Trolox Equivalent Antioxidant Capacity)µM TE/mg100 - 1000Trolox
FRAP Assay FRAP ValueµM Fe(II)/g500 - 5000FeSO₄
ORAC Assay ORAC ValueµM TE/g2000 - 20000Trolox

Note: The example values are illustrative for a generic phenolic compound and actual results for this compound would need to be determined experimentally.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound using the DPPH assay.

1. Principle

The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant.[5] In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is converted to its reduced form, DPPH-H, which is a colorless or pale yellow hydrazine.[5] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

2. Materials and Reagents

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

3. Preparation of Solutions

  • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol.[9] This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Stock Solution: Prepare a stock solution of Trolox or ascorbic acid in methanol (e.g., 1 mg/mL) and create serial dilutions in the same manner as the test compound.

4. Assay Procedure

  • Plate Setup: In a 96-well microplate, add 100 µL of the different dilutions of the test compound and positive control to their respective wells.

  • Blank Preparation: For the blank wells, add 100 µL of methanol.

  • Reaction Initiation: To each well, add 100 µL of the 0.2 mM DPPH solution. Mix gently by pipetting.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

5. Data Analysis

  • Calculate the Percentage of DPPH Radical Scavenging Activity:

    % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    Where:

    • A_blank = Absorbance of the blank (methanol + DPPH)

    • A_sample = Absorbance of the test compound/positive control + DPPH

  • Determine the IC₅₀ Value: Plot the percentage of scavenging activity against the concentration of the test compound and the positive control. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined by linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant activity.

Signaling Pathway Diagram

Phenolic compounds can exert their antioxidant effects through various cellular mechanisms, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Phenol 2-Methoxy-4- (3-methoxyphenyl)phenol Phenol->Keap1 Modulates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation sMAF sMAF Nrf2_nuc->sMAF ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription cluster_dimer cluster_dimer cluster_dimer->ARE Binds to

Caption: Nrf2 signaling pathway activation by an antioxidant compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the DPPH antioxidant activity assay.

DPPH_Assay_Workflow prep_solutions Prepare Solutions (DPPH, Test Compound, Control) serial_dilutions Create Serial Dilutions of Test Compound and Control prep_solutions->serial_dilutions plate_loading Load Samples and Blanks into 96-well Plate serial_dilutions->plate_loading add_dpph Add DPPH Solution to all wells plate_loading->add_dpph incubation Incubate in Dark (30 minutes) add_dpph->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance data_analysis Calculate % Scavenging and Determine IC50 read_absorbance->data_analysis

References

Troubleshooting & Optimization

"2-Methoxy-4-(3-methoxyphenyl)phenol" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methoxy-4-(3-methoxyphenyl)phenol and other related phenolic compounds.

Troubleshooting Guide: Addressing Solubility Issues

Problem: Difficulty dissolving this compound in common laboratory solvents.

Initial Assessment Workflow:

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the first-line solvents to try for dissolving this compound?

Based on the chemical structure (a phenolic compound with methoxy groups), the following solvents are recommended for initial screening. Phenolic compounds are generally more soluble in polar organic solvents.

Solvent CategoryRecommended SolventsRationale
Polar Protic Ethanol, MethanolThe hydroxyl group of the phenol can form hydrogen bonds with these solvents.
Polar Aprotic Acetone, DMSO, THFThese solvents can dissolve a wide range of organic compounds. DMSO is often a good solvent for many poorly soluble compounds.[1][2]
Non-Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc)May have limited success but are worth screening, especially if the compound has significant non-polar character.
Q2: My compound is still not dissolving. What physical methods can I use to improve solubility?

If initial solvent screening fails, several physical methods can be employed to enhance solubility.

MethodDescription
Heating Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at higher temperatures.[3]
Sonication Using an ultrasonic bath can help break down aggregates of the solid compound, increasing the surface area available for solvation.
Micronization Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][5] This can be achieved through techniques like grinding or milling.
Nanosuspension This involves reducing the drug particle size down to the nanometer range, which can significantly improve solubility and dissolution rate.[4][6]
Q3: Are there any chemical modifications or formulation strategies to enhance the solubility of phenolic compounds?

Yes, several formulation strategies can significantly improve the aqueous solubility of poorly soluble phenolic compounds.[4][6]

StrategyDescription
pH Adjustment For compounds with ionizable groups like phenols, adjusting the pH of the aqueous solution can increase solubility.[7][8] Phenols are weakly acidic and will be more soluble in basic solutions due to deprotonation.
Co-solvency Using a mixture of solvents (a co-solvent system) can enhance solubility.[7] For example, adding a water-miscible organic solvent like ethanol to an aqueous solution can improve the solubility of hydrophobic compounds.[3]
Use of Surfactants Surfactants, such as Polysorbates (Tweens), can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous media.[1][9]
Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][9]
Solid Dispersion This involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like melting, solvent evaporation, or spray drying, often resulting in an amorphous form of the compound with improved dissolution.[4][6]

Logical Relationship of Solubility Enhancement Techniques:

cluster_compound Compound Properties cluster_physical Physical Approaches cluster_formulation Formulation Approaches cluster_goal Desired Outcome compound Poorly Soluble Compound (this compound) particle_size Particle Size Reduction (Micronization, Nanosuspension) compound->particle_size energy Energy Input (Heating, Sonication) compound->energy ph pH Modification compound->ph cosolvent Co-solvency compound->cosolvent surfactant Surfactants compound->surfactant complexation Complexation (e.g., Cyclodextrins) compound->complexation solid_dispersion Solid Dispersion compound->solid_dispersion goal Enhanced Solubility & Bioavailability particle_size->goal energy->goal ph->goal cosolvent->goal surfactant->goal complexation->goal solid_dispersion->goal

Caption: Interplay of different strategies to enhance the solubility of a poorly soluble compound.

Experimental Protocols

Protocol 1: General Solvent Screening for Solubility Estimation

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

  • Selection of solvents: Ethanol, Methanol, Acetone, Dimethyl sulfoxide (DMSO), Ethyl Acetate, Dichloromethane (DCM), Water.

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a series of labeled vials.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial for 30 seconds.

  • If the compound dissolves completely, record the solubility as being greater than the current concentration (e.g., >10 mg/mL if 1 mg dissolved in 100 µL).

  • If the compound does not dissolve, add another measured aliquot of the solvent (e.g., another 100 µL) and repeat the vortexing.

  • Continue adding the solvent in a stepwise manner until the compound fully dissolves or a maximum volume is reached.

  • If the compound does not dissolve after adding a significant volume of solvent, its solubility in that solvent is low.

  • For solvents where the compound appears to have some solubility, the mixture can be stirred at room temperature for a longer period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Repeat this process for each of the selected solvents.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System

Objective: To prepare a concentrated stock solution of a poorly soluble compound for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Weigh out the required amount of this compound into a sterile microcentrifuge tube.

  • Add the minimum amount of DMSO required to completely dissolve the compound. For example, to make a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution. This is your concentrated stock solution.

  • For your experiment, dilute the DMSO stock solution into your aqueous buffer (e.g., PBS or cell culture medium) to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.

  • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[1]

References

"2-Methoxy-4-(3-methoxyphenyl)phenol" stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and potential degradation issues for 2-Methoxy-4-(3-methoxyphenyl)phenol. The information is based on the general chemical properties of related methoxyphenol and biphenol compounds and is intended to serve as a proactive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a phenolic compound, this compound is primarily susceptible to oxidative degradation. This can be accelerated by exposure to light, heat, and oxygen. The presence of methoxy groups can also influence its thermal stability, in some cases making it more prone to degradation at elevated temperatures.[1]

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[2] It is advisable to store it in a tightly sealed container, and for long-term storage, flushing the container with an inert gas like nitrogen or argon can help prevent oxidation.[3]

Q3: What are the likely degradation pathways for this compound?

A3: While specific pathways for this molecule are not documented, similar phenolic compounds can undergo oxidation to form quinone-type structures. The ether linkages of the methoxy groups could also be susceptible to cleavage under harsh acidic or thermal conditions.

Q4: I am seeing a change in the color of my sample. What could be the cause?

A4: A change in color, such as yellowing or browning, is a common indicator of degradation in phenolic compounds, often due to the formation of oxidized, colored products. This suggests that the compound may have been exposed to light, heat, or air.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound as it can separate the parent compound from its degradation products and allow for their quantification.[4][5] UV-Visible spectrophotometry can also be a quick, preliminary method to detect changes in the sample that may indicate degradation.[6][7]

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be related to the stability of this compound?

A: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will change, leading to variability in your data. It is crucial to ensure that your experimental conditions (e.g., solvent, pH, temperature, light exposure) are not promoting degradation.

Q: I suspect my sample has degraded. How can I confirm this?

A: You can confirm degradation by comparing the analytical profile (e.g., HPLC chromatogram) of your suspect sample to that of a freshly prepared or properly stored reference sample. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Q: I have identified degradation products in my sample. What are my next steps?

A: If degradation is confirmed, you will need to investigate the cause. Review your experimental and storage conditions to identify potential stressors. You may need to perform a forced degradation study to systematically evaluate the compound's stability under different conditions (see the experimental protocol below).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature2-8 °C (Refrigerated)To slow down potential degradation reactions.
LightProtect from light (Amber vial/container)To prevent photolytic degradation.[8]
AtmosphereInert gas (Nitrogen or Argon)To minimize oxidative degradation.
ContainerTightly sealedTo prevent exposure to moisture and air.[9]

Table 2: Typical Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24 - 72 hours
Base Hydrolysis0.1 M NaOH24 - 72 hours
Oxidation3% H₂O₂24 - 72 hours
Thermal60 °C24 - 72 hours
PhotolyticICH Q1B compliant light exposureVariable

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature or elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a defined period.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven at 60 °C for a defined period.

    • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. A typical method would involve a C18 column and a mobile phase gradient of water and acetonitrile with UV detection at a wavelength determined by the UV spectrum of the compound.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products and calculate the percentage of degradation of the parent compound.

Visualizations

A This compound B Oxidation (O2, Light, Heat) A->B Exposure to D Hydrolysis (Acid/Base) A->D Exposure to C Quinone-type Degradation Products B->C E Ether Cleavage Products D->E

Caption: Potential degradation pathways for this compound.

A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize and Dilute (if necessary) C->D E Analyze by HPLC-UV D->E F Identify and Quantify Degradation Products E->F

Caption: Experimental workflow for a forced degradation study.

A Inconsistent Experimental Results or Visual Change in Sample B Is degradation suspected? A->B C Analyze sample by HPLC and compare to reference B->C Yes H Continue with experiment, ensure proper storage. B->H No D Degradation confirmed? C->D E Review Storage and Experimental Conditions D->E Yes G No degradation observed. Investigate other experimental variables. D->G No F Perform Forced Degradation Study E->F

Caption: Troubleshooting decision tree for suspected sample degradation.

References

Technical Support Center: Purification of 2-Methoxy-4-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Methoxy-4-(3-methoxyphenyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Symptom Possible Cause Suggested Solution
Broad or overlapping peaks during elution.Inappropriate solvent system.Optimize the solvent system by TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution might be necessary.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is 1:20 to 1:100 ratio of crude material to silica gel by weight.
Poorly packed column.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended.
Presence of a persistent impurity with similar polarity.Isomeric impurity or a closely related byproduct.Consider using a different stationary phase (e.g., alumina, C18) or a different chromatographic technique like preparative HPLC.
The compound is degrading on the silica gel.Add a small amount of a neutralizer like triethylamine to the solvent system if the compound is acid-sensitive. Alternatively, use a less acidic stationary phase.

Issue 2: Poor Yield After Recrystallization

Symptom Possible Cause Suggested Solution
No crystal formation upon cooling.The compound is too soluble in the chosen solvent.Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system can also be effective.
Solution is not saturated.Concentrate the solution by evaporating some of the solvent before cooling.
Oily precipitate instead of crystals.Presence of impurities inhibiting crystallization.Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. Seeding the solution with a pure crystal can also induce crystallization.
Cooling the solution too quickly.Allow the solution to cool down slowly to room temperature and then place it in an ice bath or refrigerator.
Significant loss of product in the mother liquor.The compound has moderate solubility even at low temperatures.Cool the solution to a lower temperature (e.g., -20 °C). Minimize the amount of solvent used to dissolve the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in related syntheses can include starting materials, over-alkylated or de-alkylated products, and regioisomers. For instance, in a Suzuki coupling reaction, one might find homo-coupled byproducts.

Q2: How can I effectively remove colored impurities from my product?

A2: Activated charcoal treatment can be effective for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then filter it hot through a pad of celite. Be aware that this can sometimes lead to a loss of the desired product. Column chromatography is also a very effective method for separating colored impurities.

Q3: What is the recommended storage condition for this compound?

A3: Phenolic compounds can be sensitive to light and air, leading to oxidation and degradation over time. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Q4: My compound appears to be degrading during solvent evaporation under reduced pressure. What can I do?

A4: If your compound is thermally sensitive, avoid excessive heating on the rotary evaporator. It is better to use a lower bath temperature for a longer duration. If the compound is sensitive to residual acids from chromatography, co-evaporation with a neutral solvent like toluene can help remove volatile acids.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done isocratically or with a solvent gradient.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Purity_Check->Column_Chromatography If impure Pure_Product Pure Product Purity_Check->Pure_Product If pure troubleshooting_tree Start Low Purity after Purification Method Which purification method was used? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystallization Check_Solvent Optimize solvent system via TLC? Column->Check_Solvent Check_Solubility Is the compound too soluble? Recrystal->Check_Solubility Check_Loading Reduce sample load? Check_Solvent->Check_Loading No Solution1 Run gradient elution Check_Solvent->Solution1 Yes Solution2 Repack column Check_Loading->Solution2 No Check_Cooling Was cooling too rapid? Check_Solubility->Check_Cooling No Solution3 Use anti-solvent Check_Solubility->Solution3 Yes Solution4 Slow cooling Check_Cooling->Solution4 Yes

Troubleshooting "2-Methoxy-4-(3-methoxyphenyl)phenol" HPLC peak tailing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding HPLC peak tailing observed during the analysis of "2-Methoxy-4-(3-methoxyphenyl)phenol" and structurally similar phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a phenolic compound like this compound?

Peak tailing for phenolic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the acidic phenol group with residual silanol groups on the silica-based column packing.[1][3] Other significant factors include column overload, inappropriate mobile phase pH, column contamination or degradation, and extra-column volume.[2][4]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

The mobile phase pH is critical, especially for ionizable compounds like phenols.[5] If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and neutral forms, leading to multiple retention mechanisms and causing peak tailing.[5][6] For acidic compounds like phenols, it is generally recommended to keep the mobile phase pH at least 2 units below the analyte's pKa to ensure it remains in a single, protonated form.[4][6]

Q3: Can my sample concentration or injection solvent cause peak tailing?

Yes. Injecting too much sample mass can saturate the stationary phase, a phenomenon known as column overload, which leads to asymmetrical peaks.[2][3][4][7] Additionally, if your sample is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, it can cause band broadening and peak distortion.[3][4][7] It is always best to dissolve your sample in the mobile phase itself or in a weaker solvent.[6][7]

Q4: I'm still seeing peak tailing after adjusting the mobile phase. What type of column should I use?

If mobile phase optimization is insufficient, consider your column's chemistry. For analyzing polar compounds like phenols that interact with silanols, using a modern, high-purity silica column (Type B) is beneficial as they have fewer residual silanol groups.[8] An "end-capped" column, where residual silanols are chemically deactivated, is highly recommended to reduce these secondary interactions and improve peak shape.[2][6][9]

Q5: When should I consider adding a modifier like triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase?

Adding a mobile phase modifier can suppress unwanted interactions.

  • For acidic compounds (like phenols) that may be interacting with basic sites on the silica, adding a small amount of a competing acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can improve peak shape.[6]

  • For basic compounds , adding a competing base like triethylamine (TEA) can mask silanol groups and reduce tailing.[7][8] However, TEA can be difficult to remove from the column and may not be necessary with modern end-capped columns.[7]

Troubleshooting Guide for Peak Tailing

Follow these steps to diagnose and resolve peak tailing issues.

  • Initial Assessment: First, calculate the tailing factor (Tf) or asymmetry factor (As) to quantify the issue. A value greater than 1.2 is generally considered significant tailing.[1][4] Determine if the tailing affects all peaks or just the analyte of interest. If all peaks are tailing, it could indicate a physical problem like a column void or extra-column dead volume.[10]

  • Method & Sample Review:

    • Reduce Sample Concentration: The simplest first step is to dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[4][7]

    • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.[3][4]

  • Mobile Phase Optimization:

    • Adjust pH: Since this compound has an acidic phenolic hydroxyl group, lower the mobile phase pH. Using a buffer or adding 0.1% formic acid or TFA to bring the pH to ~2.5-3 can protonate residual silanols and ensure the analyte is in a single, non-ionized state, minimizing secondary interactions.[4][8][9]

    • Increase Buffer Strength: If using a buffer at a mid-range pH, increasing its concentration (e.g., from 10 mM to 25-50 mM for LC-UV) can help mask silanol interactions.[2][9] Note: For LC-MS, keep buffer concentrations below 10 mM.[9]

  • Column & Hardware Evaluation:

    • Use an End-Capped Column: Ensure you are using a modern, high-purity, end-capped C18 or C8 column. These are specifically designed to minimize silanol interactions.[2][9]

    • Flush the Column: If the column is old or has been used with complex samples, contamination may be the cause.[4] Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[1][4]

    • Check for Voids and Blockages: A sudden increase in tailing along with a drop in backpressure may indicate a column void.[1][9] Reversing and flushing the column (if the manufacturer permits) can sometimes resolve blockages at the inlet frit.[1]

    • Minimize Dead Volume: Inspect your system for extra-column dead volume. Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all fittings are properly connected and as short as possible.[4][5]

Summary of Troubleshooting Parameters

ParameterPotential ProblemRecommended ActionTypical Values/Ranges
Sample Concentration Column OverloadDilute the sample and reinject.Reduce mass on column by 5-10x.
Injection Solvent Solvent Mismatch (Too Strong)Dissolve sample in mobile phase or a weaker solvent.N/A
Mobile Phase pH Analyte Ionization / Silanol InteractionsFor acidic phenols, lower the pH to fully protonate the analyte.pH 2.5 - 3.0
Mobile Phase Additive Silanol InteractionsAdd a competing agent to the mobile phase.0.1% TFA or Formic Acid
Column Chemistry Active Silanol SitesUse a column designed to minimize silanol activity.Modern Type B, End-Capped Silica
Hardware Extra-Column Band BroadeningMinimize tubing length and diameter. Ensure proper connections.Tubing ID: ≤0.17 mm

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details the preparation of a mobile phase to suppress silanol interactions for acidic analytes.

  • Reagent Preparation:

    • Prepare HPLC-grade water.

    • Prepare HPLC-grade acetonitrile (ACN) or methanol (MeOH).

    • Obtain high-purity formic acid (FA).

  • Mobile Phase A Preparation (Aqueous):

    • Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle.

    • Carefully add 1.0 mL of formic acid to the water (for a 0.1% v/v solution).

    • Mix thoroughly and degas the solution using sonication or vacuum filtration. This mobile phase will have a pH of approximately 2.7.

  • Mobile Phase B Preparation (Organic):

    • Use 100% HPLC-grade ACN or MeOH. Degas if necessary.

  • HPLC Analysis:

    • Equilibrate the column with your initial gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes.

    • Inject a standard of this compound.

    • Analyze the peak shape and compare it to the chromatogram obtained with a neutral mobile phase.

Protocol 2: Column Performance and Contamination Check

This protocol is used to determine if the column is the source of the peak tailing.

  • System Preparation:

    • Replace the current column with a new (or known good) column of the same chemistry.

    • Equilibrate the new column with the established mobile phase.

  • Analysis:

    • Inject the same sample of this compound.

    • Observe the peak shape.

      • If peak tailing is eliminated: The original column is likely degraded, contaminated, or has developed a void.[2]

      • If peak tailing persists: The issue is likely related to the method (e.g., mobile phase, sample solvent) or the HPLC system (e.g., dead volume), not the column itself.

  • Original Column Flushing (If Tailing Was Column-Related):

    • Disconnect the original column from the detector.

    • Flush the column with 10-20 column volumes of a strong, non-buffered organic solvent (e.g., 100% ACN).

    • Gradually re-introduce the aqueous mobile phase to avoid shocking the column.

    • Re-test the column to see if performance has been restored.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) q_all_peaks All Peaks Tailing? start->q_all_peaks check_hardware Check for System Dead Volume (fittings, tubing) q_all_peaks->check_hardware Yes q_single_peak Single Peak Tailing q_all_peaks->q_single_peak No check_column_void Check for Column Void or Contamination check_hardware->check_column_void solved Problem Solved check_column_void->solved check_overload Reduce Sample Concentration (10x) & Re-inject q_single_peak->check_overload q_overload_fixed Peak Shape Improved? check_overload->q_overload_fixed is_overload Cause: Column Overload q_overload_fixed->is_overload Yes check_solvent Check Injection Solvent (Should be weaker than mobile phase) q_overload_fixed->check_solvent No adjust_ph Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid) check_solvent->adjust_ph q_ph_fixed Peak Shape Improved? adjust_ph->q_ph_fixed is_ph_issue Cause: Secondary Interactions (pH related) q_ph_fixed->is_ph_issue Yes change_column Use High-Purity, End-Capped Column q_ph_fixed->change_column No change_column->solved

Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.

References

"2-Methoxy-4-(3-methoxyphenyl)phenol" cell viability and cytotoxicity assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with cell viability and cytotoxicity assays when working with 2-Methoxy-4-(3-methoxyphenyl)phenol and structurally similar phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a phenolic compound. Due to their chemical structure, phenolic compounds possess reducing properties. This can lead to interference in common colorimetric cell viability assays, such as those using tetrazolium salts (e.g., MTT, XTT, MTS), by directly reducing the dye and causing a false positive signal for cell viability. Additionally, if the compound itself is colored, it can interfere with absorbance readings.

Q2: My untreated cells show an unexpected increase in viability when treated with this compound in an MTT assay. What could be the cause?

This is a common issue when working with reducing compounds. The tetrazolium salt in the MTT assay is likely being chemically reduced by your compound to formazan, the colored product that is measured to determine cell viability. This chemical reduction is independent of cellular metabolic activity and can lead to an overestimation of cell viability.

Q3: How can I confirm if this compound is interfering with my assay?

To determine if the compound is interfering, you should run a cell-free control. This involves adding the compound to the assay medium without any cells and then proceeding with the assay protocol. If you observe a color change or a signal in the cell-free wells containing your compound, it indicates direct interference.

Q4: Are there alternative assays that are less susceptible to interference by phenolic compounds?

Yes, several alternative assays are less prone to interference from reducing or colored compounds. These include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is independent of cellular metabolism.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a key indicator of metabolically active cells, and the luminescent signal is less likely to be affected by colored compounds.[1]

  • Trypan Blue Exclusion Assay: This is a simple microscopy-based method to differentiate between live and dead cells based on membrane integrity.[2]

Troubleshooting Guide

If you suspect that this compound is interfering with your cell viability or cytotoxicity assay, follow these troubleshooting steps.

Problem: Inconsistent or unexpectedly high absorbance readings in an MTT assay.

Table 1: Troubleshooting MTT Assay Interference

Potential Cause Troubleshooting Step Expected Outcome
Direct reduction of MTT by the compound Run a cell-free control with the compound at various concentrations.If the absorbance increases with compound concentration in the absence of cells, direct reduction is occurring.
Compound color interferes with absorbance reading Measure the absorbance of the compound in the assay medium at the same wavelength used for the assay.If the compound has significant absorbance at the measurement wavelength, it will contribute to the final reading.
Incomplete solubilization of formazan crystals After adding the solubilization solution, visually inspect the wells under a microscope to ensure all crystals are dissolved. If not, increase incubation time or gently pipette up and down.[3]Complete dissolution of formazan crystals is necessary for accurate readings.

Experimental Protocols

MTT Cell Viability Assay Protocol (with modifications for potentially interfering compounds)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls and untreated controls. Crucially, also include cell-free wells with the same serial dilution of the compound to test for direct MTT reduction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the media containing the compound and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of fresh, serum-free medium and 20 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the cell-free compound control wells from the absorbance of the corresponding treated cell wells.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a reliable alternative as it measures total protein content, which is less likely to be affected by the reducing properties of phenolic compounds.[3][4][5]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and tap dry on paper towels.[4]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[4]

  • Air Dry: Allow the plates to air dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

  • Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay quantifies ATP, indicating the presence of metabolically active cells, and is a highly sensitive alternative.[6][7]

  • Plate and Cell Preparation: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates).[7]

  • Compound Treatment: Add the test compound to the experimental wells and incubate as required.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[7]

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Reading: Measure the luminescence using a luminometer.

Visualization of Interference Mechanism

The following diagram illustrates the potential mechanism of interference by this compound in a tetrazolium-based (MTT) assay.

MTT_Interference cluster_assay MTT Assay Principle cluster_interference Interference by Phenolic Compound cluster_result Outcome MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Accurate_Viability Accurate Viability Signal Formazan->Accurate_Viability Measures Mitochondrial_Enzymes Mitochondrial Dehydrogenases (in viable cells) Mitochondrial_Enzymes->MTT Reduction Phenol This compound (Reducing Agent) MTT2 MTT (Yellow, Soluble) Phenol->MTT2 Direct Chemical Reduction Formazan2 Formazan (Purple, Insoluble) False_Positive False Positive Signal (Inflated Viability) MTT2->Formazan2 Formazan2->False_Positive Leads to

Caption: Potential interference of a phenolic compound in the MTT assay.

This guide should help in identifying and mitigating potential assay interference when working with this compound, ensuring more accurate and reliable experimental results.

References

Technical Support Center: Enhancing Bioavailability of 2-Methoxy-4-(3-methoxyphenyl)phenol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific bioavailability of "2-Methoxy-4-(3-methoxyphenyl)phenol" in animal studies is limited in publicly available literature. The following guide is based on established strategies for improving the bioavailability of poorly soluble phenolic compounds.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of this compound and other similar phenolic compounds in animal models.

Troubleshooting Guide

This section addresses common challenges encountered during in vivo bioavailability studies.

Question 1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What could be the primary reasons and how can we address this?

Answer:

Low plasma concentration following oral administration is a common issue for poorly soluble compounds. The primary reasons can be categorized into poor dissolution in gastrointestinal (GI) fluids and/or extensive first-pass metabolism.

Potential Solutions:

  • Enhance Solubility and Dissolution Rate: The rate at which the compound dissolves in the GI tract is often the rate-limiting step for absorption.[1] Several formulation strategies can be employed to improve this.

  • Address First-Pass Metabolism: If the compound is extensively metabolized in the liver before reaching systemic circulation, its bioavailability will be low.

The following table summarizes various formulation strategies to enhance solubility and dissolution:

Formulation StrategyMechanism of ActionKey AdvantagesPotential Limitations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][2]Simple and widely applicable.May not be sufficient for extremely insoluble compounds; potential for particle aggregation.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, enhancing wettability and dissolution.[2][3]Can significantly increase dissolution rate and apparent solubility.Potential for physical instability (recrystallization) during storage.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids, increasing solubility and absorption.[2][4]Can enhance lymphatic transport, bypassing the liver and reducing first-pass metabolism.Can be complex to formulate and may have issues with stability.
Cyclodextrin Complexation Cyclodextrins form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity, improving its solubility.[1][2]Effective for a wide range of poorly soluble drugs.Can be expensive; potential for competition with other molecules for complexation.
Nanotechnology-Based Approaches Formulation of the drug into nanoparticles, such as nanosuspensions or solid lipid nanoparticles (SLNs), to increase surface area and dissolution.[4][5]Can improve both the rate and extent of absorption.Manufacturing can be complex and costly.

Experimental Workflow for Troubleshooting Low Bioavailability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Formulation Development cluster_3 In Vivo Evaluation start Low Plasma Concentration Observed solubility Assess Aqueous Solubility start->solubility permeability Evaluate Intestinal Permeability (e.g., Caco-2 assay) start->permeability formulation Select & Develop New Formulation(s) solubility->formulation permeability->formulation particle_size Particle Size Reduction formulation->particle_size solid_dispersion Solid Dispersion formulation->solid_dispersion lipid_based Lipid-Based Formulation formulation->lipid_based nanoparticles Nanoparticles formulation->nanoparticles in_vivo Conduct Animal Bioavailability Study particle_size->in_vivo solid_dispersion->in_vivo lipid_based->in_vivo nanoparticles->in_vivo pk_analysis Pharmacokinetic Analysis in_vivo->pk_analysis compare Compare with Initial Formulation pk_analysis->compare

Caption: Workflow for addressing low bioavailability.

Question 2: How do we choose the most appropriate animal model for our bioavailability studies?

Answer:

The selection of an appropriate animal model is crucial for obtaining data that can be extrapolated to humans.[6] The choice depends on several factors, including the metabolic pathways of the compound and the physiological similarities of the GI tract to humans.

Animal ModelKey AdvantagesKey Disadvantages
Rodents (Rats, Mice) Cost-effective, easy to handle, and well-characterized. Rats have similar absorption, distribution, metabolism, and excretion profiles to humans for many compounds.[6][7]Differences in GI tract physiology (e.g., higher gastric pH in fasted state, presence of a cecum that can influence microbial metabolism) and different expression levels of some metabolic enzymes.
Beagle Dogs GI anatomy and physiology are more similar to humans than rodents.[6][7] They are a good model for studying the effects of food on drug absorption.More expensive to house and handle; ethical considerations are more stringent.
Pigs (Minipigs) Considered one of the best non-primate models due to the high degree of similarity in GI tract anatomy, physiology, and metabolism to humans.High cost and specialized housing requirements.
Non-Human Primates Closest phylogenetic relationship to humans, offering the most predictive data.Significant ethical concerns and very high costs.

Decision Tree for Animal Model Selection

G start Start: Select Animal Model metabolism Known Metabolic Pathway? start->metabolism gi_absorption Primary Absorption Mechanism? metabolism->gi_absorption Similar to Human rodents Rodents (Rat/Mouse) metabolism->rodents Different from Human cost_ethics Cost & Ethical Constraints? gi_absorption->cost_ethics Passive Diffusion dogs Beagle Dogs gi_absorption->dogs pH-dependent cost_ethics->rodents High Constraints pigs Pigs (Minipigs) cost_ethics->pigs Moderate Constraints primates Non-Human Primates pigs->primates Low Constraints

Caption: Decision tree for selecting an animal model.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters we should be measuring in our animal bioavailability studies?

A1: The key parameters to determine from the plasma concentration-time profile are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. This is the most critical parameter for assessing bioavailability.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Q2: What is a suitable vehicle for oral administration of a poorly soluble compound like this compound in early-stage animal studies?

A2: A common approach for initial in vivo screening is to use a suspension or a solution. A simple suspension can be prepared using an aqueous vehicle with a suspending agent like carboxymethyl cellulose (CMC) and a surfactant like Tween 80 to aid in wetting the compound. For a solution, a mixture of solvents and co-solvents such as polyethylene glycol (PEG) 400, propylene glycol, and water can be tested.[1] It is crucial to ensure the vehicle itself does not cause any adverse effects in the animals.

Q3: How can we account for the influence of the food matrix on the bioavailability of phenolic compounds?

A3: The food matrix can significantly impact the bioavailability of phenolic compounds by interacting with them and affecting their release and absorption.[8][9][10] To assess this, bioavailability studies should be conducted in both fasted and fed states. Comparing the pharmacokinetic profiles under these two conditions will reveal any significant food effects.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Animal Preparation: Use adult male or female Sprague-Dawley or Wistar rats (8-10 weeks old). Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the formulation of this compound at the desired concentration in the selected vehicle. Ensure the formulation is homogenous (e.g., by vortexing or sonicating a suspension).

  • Dosing: Weigh each rat to determine the exact dose volume. Administer the formulation directly into the stomach using a ball-tipped gavage needle. The volume should typically not exceed 10 mL/kg.

  • Post-Dosing: Return the animals to their cages. Food can be provided 2-4 hours after dosing.

Protocol 2: Serial Blood Sampling in Rats

  • Anesthesia (if required): For frequent sampling, the animal may be lightly anesthetized (e.g., with isoflurane).

  • Sampling Site: Collect blood from the tail vein, saphenous vein, or via a surgically implanted cannula.

  • Sample Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Factors Affecting Oral Bioavailability

G cluster_0 Drug Properties cluster_1 Physiological Factors solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Membrane Permeability permeability->bioavailability stability Chemical Stability in GI Tract stability->bioavailability gi_ph GI Tract pH gi_ph->bioavailability transit_time Gastric Emptying & Intestinal Transit Time transit_time->bioavailability metabolism First-Pass Metabolism (Gut Wall & Liver) metabolism->bioavailability

Caption: Key factors influencing oral bioavailability.

References

Technical Support Center: Investigating Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern in drug development?

Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. These interactions can lead to unforeseen side effects, toxicity, or a reduction in the compound's efficacy. Identifying and understanding off-target effects early in the drug development process is crucial for building a comprehensive safety profile and mitigating potential risks to patients.

Q2: What are the initial steps to profile the potential off-target effects of a new compound?

A typical starting point involves a combination of in silico (computational) and in vitro (experimental) approaches. Computational methods can predict potential off-target interactions based on the compound's structure. These predictions are then validated through a panel of in vitro assays, such as broad kinase profiling, receptor binding assays against a panel of common off-targets (e.g., GPCRs, ion channels), and general cytotoxicity assays across various cell lines.

Q3: How can I distinguish between a genuine off-target effect and experimental artifacts?

Distinguishing a true off-target effect from an artifact requires rigorous experimental design and validation. Key strategies include:

  • Orthogonal Assays: Confirming the effect using a different assay that measures the same endpoint through a different mechanism.

  • Dose-Response Analysis: A genuine effect should exhibit a clear dose-response relationship.

  • Structure-Activity Relationship (SAR): Testing structurally related but inactive analogs of your compound. These analogs should not produce the same off-target effect.

  • Positive and Negative Controls: Including appropriate controls in every experiment to ensure the assay is performing as expected.

Troubleshooting Guide

Q1: My compound shows significant cytotoxicity in all tested cell lines, even at low concentrations. How can I determine the cause?

This could indicate a general cytotoxic mechanism rather than a specific off-target interaction.

  • Troubleshooting Steps:

    • Assess Cell Membrane Integrity: Perform a lactate dehydrogenase (LDH) or propidium iodide assay to determine if the cytotoxicity is due to cell membrane damage.

    • Mitochondrial Toxicity Assay: Use an assay like the MTT or Seahorse XF to evaluate if the compound is impairing mitochondrial function.

    • Caspase Activation Assays: To determine if the cytotoxicity is mediated by apoptosis, measure the activity of key caspases (e.g., caspase-3/7).

Q2: I observed an off-target effect in a biochemical assay, but it doesn't translate to a cellular-level effect. What could be the reason?

Discrepancies between biochemical and cellular assays are common and can be due to several factors:

  • Cellular Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular off-target.

  • Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Presence of Scaffolding Proteins or Cellular Compartmentalization: The off-target protein might be in a complex or location within the cell that prevents the compound from binding.

Experimental Workflow for Investigating Discrepancies

cluster_0 Biochemical Assay cluster_1 Cellular Assay cluster_2 Troubleshooting b1 Off-target Hit Identified c1 No Corresponding Effect b1->c1 Discrepancy t1 Assess Cellular Uptake (e.g., LC-MS/MS) c1->t1 Investigate t2 Evaluate Compound Stability (e.g., Metabolic Assay) c1->t2 Investigate t3 Consider Target Localization (e.g., Immunofluorescence) c1->t3 Investigate

Caption: Troubleshooting workflow for discrepancies between biochemical and cellular assays.

Quantitative Data Summary

The following tables represent hypothetical data for a novel compound ("Compound X") to illustrate how to present findings from off-target screening.

Table 1: Cytotoxicity Profile of Compound X in Various Cell Lines

Cell LineTissue of OriginAssay TypeIC50 (µM)
HEK293Human Embryonic KidneyMTT> 100
HepG2Human Liver CarcinomaCellTiter-Glo75.4
JurkatHuman T-cell LymphomaAnnexin V/PI42.1
A549Human Lung CarcinomaMTT> 100

Table 2: Kinase Selectivity Profile of Compound X (10 µM)

Kinase Target% InhibitionPotential Off-Target?
EGFR5%No
SRC88%Yes
ABL17%No
LCK65%Yes

Experimental Protocols

Protocol 1: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Signaling Pathway Interaction

cluster_pathway Intended Pathway vs. Off-Target Pathway compound Test Compound target Primary Target (e.g., Kinase A) compound->target Inhibition off_target Off-Target (e.g., Kinase B) compound->off_target Unintended Inhibition downstream1 Intended Cellular Effect (Therapeutic Outcome) target->downstream1 Signal Blocked downstream2 Unintended Cellular Effect (Toxicity) off_target->downstream2 Signal Disrupted

Caption: Diagram illustrating how a compound can inhibit both its intended target and an off-target kinase.

Protocol 2: Kinase Profiling using a Luminescence-Based Assay

  • Assay Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a positive control inhibitor and a DMSO vehicle control.

  • Kinase Reaction: Incubate the mixture at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a proprietary detection reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls.

Decision Tree for Unexpected Results

start Unexpected Result Observed q1 Is the result reproducible? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are controls behaving as expected? a1_yes->q2 res1 Troubleshoot Assay Protocol (Reagents, Pipetting, etc.) a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does the effect show a dose-response relationship? a2_yes->q3 a2_no->res1 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Potential Off-Target Effect. Proceed with validation. a3_yes->res3 res2 Investigate Compound Purity and Stability a3_no->res2

Caption: A decision-making flowchart for troubleshooting unexpected experimental outcomes.

Technical Support Center: Overcoming Resistance to 2-Methoxy-4-(3-methoxyphenyl)phenol in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Methoxy-4-(3-methoxyphenyl)phenol, a compound with demonstrated anti-cancer properties.[1][2][3][4][5][6]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues and interpret unexpected results during your research on this compound.

1. Issue: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.

  • Question: We have been treating our cancer cell line with this compound, and while it was initially effective, we are now observing a diminished response. What could be the underlying cause, and how can we investigate it?

  • Answer: Acquired resistance to anti-cancer compounds is a common phenomenon.[7][8] For phenolic compounds like this compound, resistance can arise from various molecular changes within the cancer cells.[9][10][11] Here are some potential mechanisms and how to investigate them:

    • Altered Drug Targets:

      • Hypothesis: Mutations or altered expression of the direct targets of this compound, such as VEGFR2, PPARγ, or IKKβ, may reduce its binding affinity and efficacy.[1][3]

      • Troubleshooting Steps:

        • Sequence the target genes: Isolate DNA from both sensitive and resistant cells and sequence the coding regions of VEGFR2, PPARG, and IKBKB to identify any potential mutations.

        • Assess target protein expression: Use Western blotting or flow cytometry to compare the protein expression levels of VEGFR2, PPARγ, and IKKβ in sensitive versus resistant cells.

    • Activation of Bypass Signaling Pathways:

      • Hypothesis: Cancer cells may activate alternative survival pathways to compensate for the inhibitory effects of this compound on pathways like AKT, STAT3, and ERK.[1][5]

      • Troubleshooting Steps:

        • Phospho-protein analysis: Perform a phospho-kinase array or Western blotting for key phosphorylated proteins in alternative survival pathways (e.g., p-mTOR, p-SRC).

        • Combination therapy: Treat resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway to see if sensitivity is restored.[8][12]

    • Increased Drug Efflux:

      • Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration. This is a common mechanism of multidrug resistance.[8][9]

      • Troubleshooting Steps:

        • Expression analysis of ABC transporters: Use qRT-PCR or Western blotting to measure the expression of common drug efflux pumps (e.g., ABCB1, ABCC1, ABCG2).

        • Use of efflux pump inhibitors: Treat resistant cells with a known efflux pump inhibitor (e.g., verapamil, cyclosporin A) in combination with this compound to see if this restores cytotoxicity.

Logical Flow for Troubleshooting Resistance

troubleshooting_flow start Decreased Sensitivity Observed target_alteration Investigate Target Alterations (VEGFR2, PPARγ, IKKβ) start->target_alteration bypass_pathways Investigate Bypass Pathways (e.g., mTOR, SRC) start->bypass_pathways drug_efflux Investigate Drug Efflux (ABC Transporters) start->drug_efflux sequence_targets Sequence Target Genes target_alteration->sequence_targets target_expression Assess Target Protein Expression target_alteration->target_expression phospho_analysis Phospho-Kinase Array / Western Blot bypass_pathways->phospho_analysis combination_therapy Combination Therapy with Pathway Inhibitors bypass_pathways->combination_therapy efflux_expression qRT-PCR / Western for ABC Transporters drug_efflux->efflux_expression efflux_inhibition Co-treatment with Efflux Pump Inhibitors drug_efflux->efflux_inhibition outcome1 Identify Target Mutations/ Altered Expression sequence_targets->outcome1 target_expression->outcome1 outcome2 Identify Activated Bypass Pathway phospho_analysis->outcome2 combination_therapy->outcome2 outcome3 Identify Upregulated Efflux Pumps efflux_expression->outcome3 efflux_inhibition->outcome3

Caption: Troubleshooting workflow for investigating resistance.

2. Issue: High variability in experimental results.

  • Question: We are observing significant well-to-well and day-to-day variability in our cell viability assays with this compound. How can we improve the consistency of our results?

  • Answer: Variability in in vitro assays can stem from several factors. Consider the following:

    • Compound Stability: Ensure that your stock solution of this compound is properly stored and that you are using freshly prepared dilutions for each experiment.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Variations in these can significantly impact cellular response to treatment.

    • Assay Protocol: Standardize incubation times, reagent concentrations, and reading parameters for your viability assays (e.g., MTS, MTT).

Frequently Asked Questions (FAQs)

1. What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration.[1][3][5] These include:

  • Inhibition of VEGFR2 Signaling: It inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn downregulates the PI3K/AKT pathway, a critical cell survival pathway.[1]

  • Activation of PPARγ: It acts as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist, which can lead to the upregulation of the tumor suppressor PTEN and subsequent inhibition of the AKT pathway.[1]

  • Inhibition of STAT3 and ERK Signaling: It has been shown to reduce the phosphorylation and DNA binding activity of Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-regulated Kinase (ERK), both of which are important for cancer cell growth and survival.[5]

  • Inhibition of NF-κB Signaling: It can suppress tumor growth by inhibiting IkappaB kinase β (IKKβ), a key activator of the pro-survival NF-κB pathway.[3]

Signaling Pathways of this compound

Caption: Known signaling pathways modulated by the compound.

2. What are some potential strategies to overcome resistance to this compound?

Based on general strategies for overcoming drug resistance in cancer, the following approaches can be considered:[8][12]

  • Combination Therapy: Combining this compound with other therapeutic agents can be effective.[8][12] This could include:

    • Conventional Chemotherapy: To target different cellular processes simultaneously.

    • Targeted Therapy: Using inhibitors of potential bypass pathways that may be activated in resistant cells.

    • Immunotherapy: To enhance the immune system's ability to recognize and eliminate cancer cells.[12]

  • Modulation of Drug Efflux: Co-administration with an inhibitor of ABC transporters could increase the intracellular concentration and efficacy of this compound in resistant cells.

  • Drug Holidays: Intermittent dosing schedules may help to prevent the development of resistance or re-sensitize resistant cells.[8]

3. What are the reported IC50 values for this compound in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values have been reported for this compound (also referred to as MMPP) in breast cancer cell lines after 48 hours of exposure.[1]

Cell LineCancer TypeIC50 (µg/mL)
MCF7Breast Cancer (Luminal A)63.13
MDA-MB-231Breast Cancer (TNBC)59.43
MDA-MB-468Breast Cancer (TNBC)58.46

Another study on a different derivative, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, reported an IC50 value of 353.038 µg/mL in T47D breast cancer cells, indicating weak activity for this particular derivative.[13][14]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium

    • 96-well plates

    • This compound

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound to each well. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-VEGFR2, anti-p-AKT, anti-AKT, anti-STAT3, anti-p-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow for Investigating Resistance

experimental_workflow start Develop Resistant Cell Line (Long-term exposure to compound) viability_assay Confirm Resistance (MTS/MTT Assay) start->viability_assay molecular_analysis Molecular Analysis of Resistant vs. Sensitive Cells viability_assay->molecular_analysis protein_analysis Protein Expression/Phosphorylation (Western Blot) molecular_analysis->protein_analysis gene_expression Gene Expression Analysis (qRT-PCR) molecular_analysis->gene_expression sequencing Gene Sequencing of Targets molecular_analysis->sequencing functional_assays Functional Assays molecular_analysis->functional_assays data_integration Integrate Data and Identify Resistance Mechanism protein_analysis->data_integration gene_expression->data_integration sequencing->data_integration combination_studies Combination Therapy Studies functional_assays->combination_studies efflux_assays Drug Efflux Assays functional_assays->efflux_assays combination_studies->data_integration efflux_assays->data_integration

Caption: Workflow for studying resistance mechanisms.

References

"2-Methoxy-4-(3-methoxyphenyl)phenol" batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(3-methoxyphenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability with this compound?

A1: Batch-to-batch variability can arise from several factors during synthesis and purification. Key contributors include:

  • Residual Solvents: Incomplete removal of solvents used during synthesis or purification.

  • Starting Material Purity: Variations in the purity of precursors used in the synthesis.

  • Side-Product Formation: Inconsistent reaction conditions leading to the formation of structurally related impurities.

  • Degradation: Improper storage conditions (exposure to light, oxygen, or high temperatures) can lead to degradation of the final product.

Q2: How can I assess the purity of my this compound batch?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage of the active compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Q3: What are the recommended storage conditions for this compound?

A3: Phenolic compounds can be sensitive to light, heat, and oxidation. Therefore, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Troubleshooting Guides

Issue 1: Inconsistent experimental results between different batches.
  • Possible Cause: Significant variation in the purity profile between batches.

  • Troubleshooting Steps:

    • Purity Re-evaluation: Analyze all batches using a standardized HPLC or GC-MS method to compare their purity profiles.

    • Impurity Identification: If significant differences are observed, attempt to identify the major impurities.

    • Dose-Response Curve: Perform a dose-response experiment with each batch to determine if the observed variability is due to differences in potency.

Issue 2: Poor solubility of the compound in aqueous solutions.
  • Possible Cause: this compound, like many phenolic compounds, may have limited water solubility.

  • Troubleshooting Steps:

    • Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous medium.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the solution may improve solubility.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

Data Presentation

Table 1: Example Batch-to-Batch Purity Analysis by HPLC

Batch NumberRetention Time (min)Peak Area (%)Major Impurity 1 (%)Major Impurity 2 (%)
B-0015.299.50.20.3
B-0025.298.11.10.8
B-0035.399.20.50.3

Table 2: Example Residual Solvent Analysis by GC-MS

Batch NumberAcetone (ppm)Dichloromethane (ppm)Toluene (ppm)
B-00150< 1025
B-002751530
B-00345< 1022

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For Mass-Spec (MS) compatible applications, formic acid can be used; for other applications, phosphoric acid may be suitable.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is a general guideline and may require optimization.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.

Visualizations

QC_Workflow cluster_0 Incoming Batch cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Disposition IncomingBatch Receive New Batch of this compound Purity HPLC/GC-MS Purity Analysis IncomingBatch->Purity Identity NMR/FT-IR Identity Confirmation IncomingBatch->Identity ResidualSolvents Residual Solvent Analysis IncomingBatch->ResidualSolvents Decision Meets Specifications? Purity->Decision Identity->Decision ResidualSolvents->Decision Release Release for Use Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: Quality Control Workflow for Incoming Batches.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound 2-Methoxy-4- (3-methoxyphenyl)phenol Compound->Receptor Inhibition

References

Validation & Comparative

Unveiling the Anticancer Potential of 2-Methoxy-4-(3-methoxyphenyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer efficacy of the novel compound 2-Methoxy-4-(3-methoxyphenyl)phenol, commonly known as MMPP, against established chemotherapeutic agents. This document synthesizes available preclinical data, offering insights into its mechanism of action and potential as a future therapeutic.

Executive Summary

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has emerged as a promising small molecule with demonstrated anticancer properties in preclinical studies. Research indicates its effectiveness against a range of malignancies including breast, colorectal, ovarian, and non-small cell lung cancers. MMPP appears to exert its cytotoxic and anti-proliferative effects through a multi-targeted approach, influencing several key signaling pathways implicated in cancer progression. While direct head-to-head clinical comparisons with established anticancer drugs are not yet available, this guide consolidates existing in vitro data to provide a comparative perspective on its efficacy.

In Vitro Efficacy: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for MMPP and widely used anticancer drugs—doxorubicin, cisplatin, and paclitaxel—across various cancer cell lines. It is important to note that these values are compiled from different studies and direct, simultaneous comparative experiments have not been widely reported. Variations in experimental conditions can influence IC50 values.

Breast Cancer Cell Lines
Cell LineMMPP (µM)Doxorubicin (µM)Paclitaxel (nM)
MDA-MB-231 ~22.0[1]0.9[2]-
MCF7 ~23.3[1]2.2[2]-
MDA-MB-468 ~21.6[1]--

Note: MMPP IC50 values were converted from µg/mL to µM for comparative purposes.

Colorectal Cancer Cell Lines
Cell LineMMPP (µM)Cisplatin (µM)
HCT116 44.39[3]4.2[4]
SW480 38.10[3]4.8[4]
Ovarian Cancer Cell Lines
Cell LineMMPP (µg/mL)Paclitaxel (nM)Cisplatin (µM)
PA-1 0-15 (effective range)[5]--
SK-OV-3 0-15 (effective range)[5]0.7 - 1.8[5]17.4 - 25.7[5]

Mechanisms of Action: A Multi-faceted Approach by MMPP

MMPP distinguishes itself by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. This pleiotropic activity may offer advantages in overcoming drug resistance mechanisms that often plague single-target therapies.

Key Signaling Pathways Modulated by MMPP:

  • VEGFR2/AKT Pathway: MMPP has been shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This, in turn, leads to the downregulation of the AKT signaling pathway, which is critical for cell survival and proliferation.[1]

  • PPARγ/PTEN/AKT Pathway: MMPP can enhance the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This activation is linked to the upregulation of the tumor suppressor PTEN, further inhibiting the AKT pathway.

  • IKKβ/NF-κB Pathway: In colorectal cancer cells, MMPP has been found to directly bind to IkappaB kinase β (IKKβ), leading to the inhibition of the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammation and cell survival.

  • ERK/STAT3 Pathway: In ovarian cancer, MMPP has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are key drivers of cancer cell proliferation and survival.[5]

Below is a diagram illustrating the multi-targeted signaling pathways of MMPP.

MMPP_Signaling_Pathways MMPP This compound (MMPP) VEGFR2 VEGFR2 MMPP->VEGFR2 PPARg PPARγ MMPP->PPARg IKKb IKKβ MMPP->IKKb ERK ERK MMPP->ERK STAT3 STAT3 MMPP->STAT3 AKT AKT VEGFR2->AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis PPARg->AKT NFkB NF-κB IKKb->NFkB Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Migration Migration/Invasion AKT->Migration NFkB->Proliferation NFkB->Apoptosis

Caption: Multi-targeted signaling pathways of MMPP.

Experimental Protocols

This section details the methodologies employed in the key in vitro and in vivo experiments cited in this guide.

In Vitro Cell Viability Assay (MTT/MTS Assay)

The cytotoxic effects of MMPP and comparator drugs on cancer cell lines were determined using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of MMPP or the comparator drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Reagent Addition: After the incubation period, MTT or MTS reagent was added to each well.

  • Incubation: The plates were incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by plotting cell viability against drug concentration.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells drug_treatment Treat with MMPP or Comparator Drug seed_cells->drug_treatment incubation Incubate for 24/48/72 hours drug_treatment->incubation add_reagent Add MTT/MTS Reagent incubation->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze_data Calculate Cell Viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cell viability assays.

In Vivo Xenograft Studies

The in vivo anticancer efficacy of MMPP has been evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.

  • Cell Implantation: Human cancer cells (e.g., HCT116, PA-1) were subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: Mice were randomly assigned to treatment groups and received intraperitoneal injections of MMPP (e.g., 2.5-5 mg/kg) or a vehicle control. In some studies, a known anticancer drug was used as a positive control.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

  • Study Termination: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion and Future Directions

The available preclinical data suggests that this compound (MMPP) is a promising anticancer agent with a unique multi-targeted mechanism of action. Its ability to modulate several key signaling pathways simultaneously may provide an advantage in treating various cancers and potentially overcoming drug resistance.

However, the current evidence is limited to in vitro and in vivo animal studies. To establish the clinical relevance of MMPP, further research is imperative. Specifically, head-to-head comparative studies against standard-of-care chemotherapeutics under standardized conditions are crucial to accurately gauge its relative efficacy. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary before MMPP can be considered for clinical trials in human subjects. The findings presented in this guide warrant continued investigation into the therapeutic potential of this novel compound.

References

A Comparative Guide to the Anti-inflammatory Effects of 2-Methoxy-4-(3-methoxyphenyl)phenol and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel compound, referred to in scientific literature as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), against established nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the mechanisms of action, efficacy, and experimental validation of these compounds.

Introduction to MMPP

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, hereafter referred to as MMPP, is a synthetic analog of a naturally occurring compound and has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical studies.[1][2] Its multifaceted mechanism of action, targeting key inflammatory signaling pathways, distinguishes it from traditional NSAIDs. Another related compound, 2-methoxy-4-vinylphenol (2M4VP), has also been shown to possess potent anti-inflammatory effects by inhibiting pro-inflammatory mediators.[3]

Comparative Analysis: MMPP vs. Standard NSAIDs

For the purpose of this guide, MMPP is compared against three widely used NSAIDs: Ibuprofen, Naproxen, and Celecoxib. These alternatives represent both non-selective and COX-2 selective inhibitors, providing a broad context for evaluating the unique properties of MMPP.[4][5]

Table 1: Quantitative Comparison of Anti-inflammatory Effects
CompoundMechanism of ActionIn Vitro Efficacy (IC50)In Vivo Efficacy (Model)Key Molecular Targets
MMPP Inhibition of STAT3, PKCδ/JNK/AP-1, and NF-κB/MAPK pathways[1][6][7]Dose-dependent reduction of inflammatory markers (e.g., COX-2, iNOS, pro-inflammatory cytokines) in cell lines[6][7]Reduction of paw edema and inflammatory markers in animal models of arthritis and sepsis[2][7]STAT3, PKCδ, JNK, AP-1, NF-κB, MAPKs
Ibuprofen Non-selective COX-1 and COX-2 inhibitor[4][5]Varies by assay; typically in the low micromolar range for COX inhibitionEffective in various pain and inflammation models (e.g., carrageenan-induced paw edema)[8][9]COX-1, COX-2
Naproxen Non-selective COX-1 and COX-2 inhibitor[4][5][10]Varies by assay; potent inhibitor of COX enzymesLong-lasting relief in various pain and inflammation models[10][11]COX-1, COX-2
Celecoxib Selective COX-2 inhibitor[4][5]Highly selective for COX-2 over COX-1Effective in arthritis models with potentially lower gastrointestinal side effects[11]COX-2

Signaling Pathways and Mechanisms of Action

MMPP exerts its anti-inflammatory effects through the modulation of multiple intracellular signaling cascades that are crucial for the inflammatory response.[1][6][7] This is a key differentiator from NSAIDs, which primarily target the cyclooxygenase (COX) enzymes.

MMPP Signaling Pathways

The diagrams below, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by MMPP.

MMPP_STAT3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK1 JAK1 TLR4->JAK1 STAT3 STAT3 JAK1->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression MMPP MMPP MMPP->pSTAT3 Inhibits

Caption: MMPP inhibits the phosphorylation and activation of STAT3, a key transcription factor for pro-inflammatory gene expression.

MMPP_PKC_JNK_AP1_Pathway PMA PMA PKC_delta PKCδ PMA->PKC_delta Activates JNK JNK PKC_delta->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Response Inflammatory Response (COX-2, CCL5) Nucleus->Inflammatory_Response MMPP MMPP MMPP->PKC_delta Inhibits Translocation MMPP_NFkB_MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKs MAPKs (p38, ERK, JNK) Receptor->MAPKs Ikk IKK Receptor->Ikk Nucleus Nucleus MAPKs->Nucleus IkB IκB Ikk->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes MMPP MMPP MMPP->MAPKs Inhibits MMPP->NFkB Inhibits 2M4VP 2M4VP 2M4VP->MAPKs Inhibits 2M4VP->NFkB Inhibits Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., RAW264.7) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Compound Treatment (e.g., MMPP) Stimulation->Treatment Assays Biochemical Assays (ELISA, Western Blot, NO Assay) Treatment->Assays Animal_Model Animal Model of Inflammation (e.g., LPS-induced sepsis) Compound_Admin Compound Administration Animal_Model->Compound_Admin Evaluation Evaluation of Efficacy (Survival, Biomarkers) Compound_Admin->Evaluation Discovery Compound Discovery/ Synthesis cluster_invitro cluster_invitro Discovery->cluster_invitro Data_Analysis Data Analysis and Mechanism Elucidation cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->Data_Analysis

References

A Comparative Analysis of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

In the landscape of phenolic compounds, which are renowned for their diverse bioactive properties, a thorough comparative analysis is crucial for identifying promising candidates for further research and development. This guide provides a detailed comparison of the biological activities of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , a synthetic phenolic compound, with two well-characterized, naturally occurring phenolic compounds: Eugenol and Curcumin . This analysis is based on available experimental data for their antioxidant, anti-inflammatory, and cytotoxic properties.

While the initially requested compound, "2-Methoxy-4-(3-methoxyphenyl)phenol," could not be definitively identified in existing literature, MMPP shares significant structural similarities and has been the subject of contemporary research, making it a relevant and informative focal point for this comparison.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of MMPP, Eugenol, and Curcumin.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueSource
MMPP DPPH Radical ScavengingData not available-
Eugenol DPPH Radical Scavenging8.85 µg/mL[1]
Curcumin DPPH Radical Scavenging48.93 µg/mL[2]

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.

Table 2: Anti-inflammatory Activity
CompoundModel/AssayKey FindingsSource
MMPP LPS-induced inflammation in murine macrophages and human synoviocytesPotent inhibitor of pro-inflammatory responses through STAT3 inhibition.[3][4][3][4]
Eugenol Various in vitro and in vivo modelsReduces inflammatory responses and oxidative stress.[5][6][5][6]
Bis-eugenol In vitro studyMore pronounced anti-inflammatory effects compared to eugenol.[7][7]
Curcumin Various modelsInhibits NF-κB, a key regulator of inflammation.[8][8]
Table 3: Cytotoxic Activity Against Cancer Cell Lines
CompoundCell LineIC50 ValueSource
MMPP MCF-7 (Breast Cancer)63.13 µg/mL[9]
MDA-MB-231 (Breast Cancer)59.43 µg/mL[9]
MDA-MB-468 (Breast Cancer)58.46 µg/mL[9]
Eugenol Not specified in the provided resultsThe phenolic OH group may play a role in cytotoxicity.[1]-
Curcumin Various cancer cell linesExhibits antiproliferative activity.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • A control containing only the DPPH solution and the solvent is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for a specified period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the plate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at around 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

  • The percentage of inhibition of NO production is calculated, and the IC50 value can be determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed the desired cancer cell line in a 96-well plate and allow the cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • A control group of cells is treated with the vehicle (solvent) only.

  • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, formazan crystals will form within the viable cells.

  • Remove the medium and dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the biological activities of these phenolic compounds and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solutions) compound_treatment Compound Treatment (Varying Concentrations) compound_prep->compound_treatment cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment stimulation Stimulation (optional) (e.g., LPS for inflammation) compound_treatment->stimulation incubation Incubation (Specified Time & Conditions) stimulation->incubation assay_procedure Assay-Specific Procedure (e.g., Griess Reagent, MTT) incubation->assay_procedure data_acquisition Data Acquisition (Spectrophotometer) assay_procedure->data_acquisition calculation Calculation (% Inhibition, % Viability) data_acquisition->calculation ic50 IC50 Determination calculation->ic50

Caption: A typical experimental workflow for in vitro biological activity assays.

stat3_pathway cytokine Cytokine/Growth Factor (e.g., IL-6) receptor Receptor (e.g., gp130) cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription mmp MMPP mmp->stat3 Inhibition

Caption: The STAT3 signaling pathway, a key target of MMPP's anti-inflammatory action.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6) nucleus->inflammatory_genes phenols Eugenol/Curcumin phenols->ikk Inhibition

Caption: The NF-κB signaling pathway, modulated by Eugenol and Curcumin.

Conclusion

This comparative guide highlights the distinct and overlapping biological activities of MMPP, Eugenol, and Curcumin. While all three compounds exhibit promising anti-inflammatory and cytotoxic properties, they appear to act through different primary mechanisms. MMPP demonstrates potent anti-inflammatory effects by targeting the STAT3 signaling pathway and shows significant cytotoxicity against breast cancer cells. Eugenol is a strong radical scavenger, and its dimer, bis-eugenol, shows enhanced anti-inflammatory and antioxidant activities. Curcumin is a well-established anti-inflammatory agent that modulates the NF-κB pathway and also possesses antioxidant and anticancer properties.

The lack of quantitative antioxidant and comprehensive anti-inflammatory data for MMPP presents an opportunity for future research to enable a more direct and robust comparison. The provided experimental protocols and signaling pathway diagrams serve as a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of these and other related phenolic compounds.

References

A Comparative Analysis of 2-Methoxy-4-(3-methoxyphenyl)phenol and Its Precursors in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the biological activities of the synthetic compound 2-Methoxy-4-(3-methoxyphenyl)phenol (MMPP) and its precursor molecules has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their respective antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed methodologies.

Introduction

This compound, a novel synthetic compound, has demonstrated significant potential in preclinical studies for its anti-cancer and anti-inflammatory activities. Understanding the biological profile of this compound in relation to its synthetic precursors is crucial for elucidating its mechanism of action and identifying the key structural motifs responsible for its therapeutic effects. The primary synthetic route to MMPP is through a Palladium-catalyzed Heck reaction, involving the coupling of 4-iodo-2-methoxyphenol and 4-allylanisole (also known as estragole). This guide presents a comparative analysis of the biological activities of MMPP and these two precursor compounds.

Data Summary

The following tables summarize the available quantitative data from various in vitro biological assays, offering a clear comparison of the bioactivity of MMPP and its precursors.

Table 1: Antioxidant Activity

CompoundAssayIC50 / % InhibitionSource
MMPP -Data not available-
4-iodo-2-methoxyphenol -Data not available-
4-allylanisole (Estragole) DPPH Radical ScavengingConcentration-dependent activity[1]
ABTS Radical ScavengingConcentration-dependent activity[1]
Xanthine Oxidase InhibitionIC50 = 47.9 ± 2.04 μg/mL[2]
Beta-carotene BleachingIC50 = 231.63 ± 5.21 μg/mL[2]

Table 2: Anti-inflammatory Activity

CompoundAssayEffectSource
MMPP LPS-induced NO production in RAW 264.7 cellsInhibition of STAT3 phosphorylation
4-iodo-2-methoxyphenol -Data not available-
4-allylanisole (Estragole) LPS-induced NO production in RAW 264.7 cellsSignificant inhibition[3]
Carrageenan-induced paw edema in miceReduction of edema[4]
Freund's complete adjuvant-induced arthritis in ratsAttenuation of arthritis development, reduction of TNF-α, IL-1β, and IL-6[5]

Table 3: Cytotoxicity/Anticancer Activity

CompoundCell LineIC50 / EffectSource
MMPP HeLa (Cervical Cancer)Cytotoxic, induces apoptosis[6]
Breast Cancer cell linesGrowth inhibition, induces apoptosis
4-iodo-2-methoxyphenol -Data not available-
4-allylanisole (Estragole) MCF7 (Breast Cancer)IC50 = 74 μg/mL, dose-dependent cytotoxicity[7][8]
HepG2 (Liver Cancer)No significant cytotoxicity or DNA damage at tested concentrations[9][10]
A. SalinaNot significantly cytotoxic at 31.25–500 μg/mL[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[15][16][17][18][19]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound).

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite levels in cell culture supernatants as an indicator of nitric oxide production by cells.[20][21][22][23][24]

  • Sample Collection: Collect the cell culture supernatant after treatment with the test compounds and an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • Griess Reagent: The Griess reagent is a two-part solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine.

  • Reaction: Mix equal volumes of the cell supernatant and the Griess reagent and incubate at room temperature for 5-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Wound Healing (Scratch) Assay

This method is used to assess cell migration in vitro.[25][26][27][28]

  • Cell Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of these compounds.

Synthesis_Pathway 4-iodo-2-methoxyphenol 4-iodo-2-methoxyphenol MMPP This compound (MMPP) 4-iodo-2-methoxyphenol->MMPP Heck Reaction 4-allylanisole 4-allylanisole 4-allylanisole->MMPP Heck Reaction

Caption: Synthesis of MMPP via Heck Reaction.

Experimental_Workflow cluster_assays Biological Assays cluster_compounds Test Compounds Antioxidant Antioxidant Anti_inflammatory Anti_inflammatory Cytotoxicity Cytotoxicity MMPP MMPP MMPP->Antioxidant MMPP->Anti_inflammatory MMPP->Cytotoxicity Precursor1 4-iodo-2-methoxyphenol Precursor1->Antioxidant Precursor1->Anti_inflammatory Precursor1->Cytotoxicity Precursor2 4-allylanisole Precursor2->Antioxidant Precursor2->Anti_inflammatory Precursor2->Cytotoxicity

Caption: Comparative Biological Assay Workflow.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT3 STAT3 TLR4->STAT3 Inflammation Inflammatory Response (NO, Cytokines) NFkB->Inflammation STAT3->Inflammation MMPP MMPP MMPP->STAT3 inhibits Estragole 4-allylanisole Estragole->NFkB inhibits

Caption: Simplified Anti-inflammatory Signaling.

Discussion

The compiled data reveals that this compound (MMPP) exhibits potent anti-inflammatory and cytotoxic activities. Its precursor, 4-allylanisole (estragole), also demonstrates a range of biological effects, including antioxidant, anti-inflammatory, and dose-dependent cytotoxic properties.[1][2][3][4][5][7][8] Notably, estragole's anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, while MMPP has been shown to target the STAT3 pathway.

A significant gap in the current knowledge is the lack of biological activity data for the other precursor, 4-iodo-2-methoxyphenol. Further research is warranted to characterize the bioactivity of this compound to fully understand the structure-activity relationship and the contribution of each precursor to the final biological profile of MMPP.

The enhanced activity of MMPP compared to its precursors suggests that the novel chemical entity formed through the Heck reaction possesses a unique and more potent interaction with biological targets. The diarylpropene scaffold of MMPP is likely a key determinant of its enhanced bioactivity.

Conclusion

This comparative guide highlights the promising biological activities of this compound and provides a foundation for further research and development. The presented data and experimental protocols are intended to serve as a valuable resource for the scientific community engaged in the discovery of novel therapeutic agents. Future studies should focus on elucidating the biological profile of 4-iodo-2-methoxyphenol to complete this comparative analysis.

References

Reproducibility of "2-Methoxy-4-(3-methoxyphenyl)phenol" experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Structurally Related Phenolic Compounds

An examination of the synthesis, characterization, and biological activities of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol and (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), serving as alternatives to the sparsely documented 2-Methoxy-4-(3-methoxyphenyl)phenol.

Initial research indicates a lack of extensive experimental data for the specific compound "this compound." Therefore, this guide provides a comparative analysis of two structurally similar and well-documented compounds to offer insights into the reproducibility of experimental results for this class of molecules. The selected alternatives are the Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, and the synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP).

Data Summary

The following tables provide a structured comparison of the synthesis, physical and spectral properties, and biological activities of the two compounds.

Table 1: Comparison of Synthesis and Physical Properties

Parameter2-methoxy-4-((4-methoxyphenylimino)methyl)phenol(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)
Synthesis Method Condensation of vanillin and p-anisidine using a stirrer method in a water solvent.[1]Heck reaction using phenyl halide, allylbenzene, triphenylphosphine, Pd(OAc)₂, and tributylamine.[2]
Reaction Time 30 minutes.[1]Not specified.
Yield 95%.[1]Not specified.
Appearance Greenish-gray solid.[1]Not specified.
Melting Point 128-130 °C.[1]Not specified.
Solubility Slightly soluble in water, completely soluble in NaOH.[1]Not specified.

Table 2: Comparison of Spectroscopic Data

Spectroscopic Method2-methoxy-4-((4-methoxyphenylimino)methyl)phenol(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)
FTIR Imine group absorption at 1590-1591 cm⁻¹.[1]Not specified.
GC-MS Single peak at a retention time of 44.171 minutes with a molecular ion at m/z 257.[1]Not specified.
¹H-NMR Singlet imine proton signal at a chemical shift of 8.42 ppm (1H, s).[1]Not specified.

Table 3: Comparison of Biological Activity

Biological Assay2-methoxy-4-((4-methoxyphenylimino)methyl)phenol(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)
Antioxidant Activity EC₅₀ value of 10.46 ppm in a DPPH assay.[1]Exhibits antioxidant effects.[3]
Anti-inflammatory Activity Not specified.Inhibits pro-inflammatory responses by targeting STAT3,[4] PKCδ/JNK/AP-1,[5] and TLR4/MD2 pathways.
Anticancer Activity Not specified.Shows anticancer effects in breast cancer[2][6] and cervical cancer cell lines.[7] Induces apoptosis.[2][7]
Other Activities Not specified.Ameliorates LPS-mediated memory impairment[4] and has potential for treating rheumatoid arthritis.[8]

Experimental Protocols

Synthesis Protocols

Synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol This Schiff base is synthesized through the condensation of an aldehyde and a primary amine.[1]

  • Reactants: Vanillin and p-anisidine.[1]

  • Solvent: Water.[1]

  • Method: The reactants are mixed in the water solvent and stirred for 30 minutes.[1]

  • Purification: The resulting product is then isolated. Further purification details are not extensively provided in the source material.

Synthesis of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) MMPP is synthesized via the Heck reaction.[2]

  • Reactants: Phenyl halide, allylbenzene, triphenylphosphine, Pd(OAc)₂, and tributylamine.[2]

  • Purification: The crude product is purified using flash chromatography on a silica gel column with a hexane and ethyl acetate (3:1, v/v) solvent system.[2]

Biological Assay Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is a common method for evaluating antioxidant activity.[9]

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The test compound is dissolved in the same solvent at various concentrations.

  • The test compound solutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark for a specified period.

  • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[10]

Anti-inflammatory Activity Assessment in Cell Culture This protocol outlines a general method for assessing the anti-inflammatory effects of a compound in vitro.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) are cultured under standard conditions.[3][5]

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phorbol-12-myristate 13-acetate (PMA), to induce an inflammatory response.[3][5]

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., MMPP) before or concurrently with the inflammatory stimulus.[3]

  • Analysis: After a specific incubation period, the levels of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines like TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using appropriate assays (e.g., Griess assay for nitric oxide, ELISA for cytokines).[3] The expression of inflammatory proteins (e.g., COX-2, iNOS) can be analyzed by Western blotting.[4]

Visualizations

Signaling Pathway of MMPP in Inflammation

MMPP_Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_mmp Inhibitory Compound cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 STAT3 STAT3 TLR4->STAT3 PKC_JNK PKCδ/JNK/AP-1 TLR4->PKC_JNK MMPP MMPP MMPP->STAT3 MMPP->PKC_JNK Pro_inflammatory Pro-inflammatory Mediators (e.g., COX-2, iNOS) STAT3->Pro_inflammatory PKC_JNK->Pro_inflammatory

Caption: Signaling pathway of MMPP's anti-inflammatory action.

Experimental Workflow for Reproducibility Comparison

Reproducibility_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Comparison Synthesis_A Synthesis of Compound A Purification_A Purification of A Synthesis_A->Purification_A Synthesis_B Synthesis of Compound B Purification_B Purification of B Synthesis_B->Purification_B Characterization_A Spectroscopic Analysis (FTIR, NMR, MS) of A Purification_A->Characterization_A Characterization_B Spectroscopic Analysis (FTIR, NMR, MS) of B Purification_B->Characterization_B Bioassay_A Biological Assay of A Characterization_A->Bioassay_A Bioassay_B Biological Assay of B Characterization_B->Bioassay_B Data_Analysis Data Collection and Analysis Bioassay_A->Data_Analysis Bioassay_B->Data_Analysis Comparison Comparative Analysis of Reproducibility Data_Analysis->Comparison

Caption: Workflow for comparing experimental reproducibility.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of various 2-methoxyphenol derivatives, including analogs of the core structure "2-Methoxy-4-(3-methoxyphenyl)phenol". The information is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.

Data Summary

The following tables summarize the quantitative data on the biological activities of a range of 2-methoxyphenol derivatives, comparing their antioxidant, cytotoxic, and anti-inflammatory properties.

Table 1: Cytotoxicity of 2-Methoxyphenol Derivatives

CompoundCell LineIC50 (µM)Reference
CurcuminHSG~25[1][2]
DehydrodiisoeugenolHSG~30[1][2]
IsoeugenolHSG~100[1][2]
EugenolHSG~500[1][2]
Ferulic acidHSG~1000[1][2]
2-Methoxy-4-methylphenol (MMP)HSG>1000[1][2]
bis-EugenolHSG>1000[1][2]
bis-Ferulic acidHSG>1000[1][2]
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenolT47D353.038 µg/mL[3]

Table 2: Antioxidant Activity of 2-Methoxyphenol Derivatives

CompoundAssayIC50 (µM)Stoichiometric Factor (n)Reference
A range of 2-methoxyphenolsDPPH radical-scavengingVaries< 2 in most cases[1][2]
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenolDPPH methodEC50 of 10.46 ppmNot Reported[4][5]

Table 3: COX-2 Inhibitory Activity of 2-Methoxyphenol Derivatives

CompoundActivityReference
Majority of 2-methoxyphenols studiedCOX-2 inhibitors[1][2]
DehydrodiisoeugenolPotent inhibitor[1][2]
bis-Ferulic acidInhibitor[1][2]
CurcuminInhibitor[1][2]

Experimental Protocols

A summary of the key experimental methodologies cited in the referenced studies is provided below.

1. Cytotoxicity Assay (MTT Method) [1][2]

  • Cell Line: Human submandibular gland tumor cell line (HSG).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • Various concentrations of the test compounds are added to the wells.

    • After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added.

    • The formazan crystals formed by viable cells are dissolved in a solubilization buffer.

    • The absorbance is measured at a specific wavelength to determine cell viability.

    • The 50% cytotoxic concentration (CC50) is calculated.

2. Antioxidant Capacity Assays

  • DPPH (2,2'-diphenyl-1-picrylhydrazyl) Radical-Scavenging Activity [1][2][4][5]

    • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance.

    • Procedure:

      • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

      • Different concentrations of the test compounds are added to the DPPH solution.

      • The mixture is incubated in the dark for a specific period.

      • The absorbance is measured at the characteristic wavelength of DPPH (around 517 nm).

      • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • Anti-peroxy Radical Activity (Induction Period Method) [1][2]

    • Principle: This method determines the stoichiometric factor (n), which is the number of free radicals trapped by one molecule of the antioxidant. It is measured during the polymerization of methyl methacrylate (MMA) initiated by the thermal decomposition of benzoyl peroxide (BPO).

    • Procedure:

      • The polymerization of MMA is initiated by BPO at a constant temperature.

      • The antioxidant compound is added to the reaction mixture.

      • The length of the induction period (the time during which polymerization is inhibited) is measured.

      • The stoichiometric factor (n) is calculated based on the length of the induction period and the known rate of radical initiation.

3. COX-2 Gene Expression Assay (Northern Blot) [1][2]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.

    • Test compounds are added to the cells.

    • Total RNA is extracted from the cells.

    • RNA is separated by gel electrophoresis and transferred to a membrane.

    • The membrane is hybridized with a labeled probe specific for COX-2 mRNA.

    • The level of COX-2 mRNA expression is detected and quantified.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by specific 2-methoxyphenol derivatives as described in the literature.

VEGFR2_PPARG_pathway MMPP (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP) VEGFR2 VEGFR2 MMPP->VEGFR2 inhibits phosphorylation PPARG PPARγ MMPP->PPARG enhances transcriptional activity AKT AKT VEGFR2->AKT PPARG->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Growth Inhibition AKT->Cell_Growth promotes Migration Suppression of Migration & Invasion AKT->Migration promotes

Caption: Dual regulation of VEGFR2 and PPARγ signaling by MMPP in breast cancer cells.[6][7]

STAT3_pathway LPS LPS TLR4 TLR4 LPS->TLR4 STAT3 STAT3 TLR4->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation MMPP (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP) MMPP->pSTAT3 inhibits Inflammatory_Response Inflammatory Response (e.g., liver sepsis) pSTAT3->Inflammatory_Response Neuroinflammation Neuroinflammation & Amyloidogenesis pSTAT3->Neuroinflammation

Caption: Inhibition of the STAT3 signaling pathway by MMPP in inflammatory conditions.[8][9]

References

In Silico Docking Analysis of "2-Methoxy-4-(3-methoxyphenyl)phenol" and Its Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comparative overview of the molecular interactions and binding affinities of 2-Methoxy-4-(3-methoxyphenyl)phenol's close analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), with various protein targets implicated in inflammatory diseases and cancer.

Initial literature searches for in silico docking studies of "this compound" did not yield specific results. However, extensive research is available for a structurally similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, commonly known as MMPP. This guide provides a comparative analysis of the in silico docking of MMPP with several of its known protein targets.

MMPP has been identified as a potent inhibitor of several key proteins involved in disease progression, including Signal Transducer and Activator of Transcription 3 (STAT3), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and IkappaB kinase β (IKKβ).[1][2][3] Molecular docking studies have been instrumental in elucidating the binding modes and affinities of MMPP with these targets.

Comparative Docking Performance

The following table summarizes the binding affinities of MMPP and other relevant compounds with their respective protein targets, as reported in various studies.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting ResiduesPDB ID of ProteinReference
STAT3 MMPPNot explicitly stated in provided abstracts, but described as a direct and strong binder.Hydroxyl residue in the core fragmentNot specified in abstracts[1]
PPARγ MMPPSimilar to RosiglitazoneLigand binding domainNot specified in abstracts[2]
IKKβ MMPPDirect binding confirmed by pull-down assay and dockingNot specified in abstractsNot specified in abstracts[3]
VEGFR2 MMPPInhibits phosphorylationNot specified in abstractsNot specified in abstracts[4]

Experimental Protocols

The in silico docking methodologies employed in the cited studies generally follow a standardized workflow.

Molecular Docking Protocol for MMPP with Target Proteins:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins (e.g., STAT3, PPARγ, IKKβ) are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure of MMPP is sketched using chemical drawing software and optimized for its lowest energy conformation.

  • Grid Generation: A binding grid is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking program will attempt to place the ligand.

  • Docking Simulation: A docking algorithm, such as AutoDock or similar software, is used to explore various possible conformations and orientations of MMPP within the protein's binding site. The program calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow of an in silico molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Target Protein Preparation (from PDB) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (e.g., MMPP) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose and Energy Calculation docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis results Lead Compound Identification and Optimization interaction_analysis->results

Caption: A flowchart of a typical in silico molecular docking workflow.

References

A Meta-Analysis of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol , hereafter referred to as MMPP, has emerged as a significant area of investigation in preclinical research, demonstrating a range of biological activities. This guide provides a comparative meta-analysis of the existing research, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of MMPP's potential.

Comparative Efficacy of MMPP Across Different Disease Models

MMPP has been investigated in various cell lines and animal models, showing promising results in cancer, inflammation, and neurodegenerative disease models. The following tables summarize the key quantitative findings from these studies.

Table 1: Anticancer Activity of MMPP in Breast Cancer Cell Lines

Cell LineTypeAssayConcentrationResultsReference
MDA-MB-231Triple-Negative Breast CancerGrowth InhibitionNot SpecifiedSignificant Inhibition[1][2][3]
MDA-MB-468Triple-Negative Breast CancerGrowth InhibitionNot SpecifiedSignificant Inhibition[1][2][3]
MCF7Luminal A Breast CancerGrowth InhibitionNot SpecifiedSignificant Inhibition[1][2][3]
MDA-MB-231Triple-Negative Breast CancerApoptosisNot SpecifiedInduction of apoptosis[1][2][3]
MDA-MB-468Triple-Negative Breast CancerApoptosisNot SpecifiedInduction of apoptosis[1][2][3]
MCF7Luminal A Breast CancerApoptosisNot SpecifiedInduction of apoptosis[1][2][3]
MDA-MB-231Triple-Negative Breast CancerMigration & InvasionNot SpecifiedSuppression[1][2][3]
MDA-MB-468Triple-Negative Breast CancerMigration & InvasionNot SpecifiedSuppression[1][2][3]
MCF7Luminal A Breast CancerMigration & InvasionNot SpecifiedSuppression[1][2][3]

Table 2: Anti-inflammatory Activity of MMPP

ModelStimulusAssayConcentrationResultsReference
Human Monocytic THP-1 CellsPhorbol-12-myristate 13-acetate (PMA)COX-2 & CCL5 ProductionNot SpecifiedDownregulation[4]
LPS-induced Mice Liver SepsisLipopolysaccharide (LPS)Mortality30 mg/kg LPSPrevention of sepsis-related mortality[5]
LPS-induced Mice Liver SepsisLipopolysaccharide (LPS)Liver Enzyme Levels (ALT, AST, LDH)30 mg/kg LPSReduction in elevated levels[5]
LPS-treated Astrocytes & Microglial BV-2 cellsLipopolysaccharide (LPS)COX-2 & iNOS expression1, 5, and 10 μg/mLReduction of inflammatory proteins[6]

Table 3: Neuroprotective Effects of MMPP in an Alzheimer's Disease Model

ModelTreatmentAssayResultsReference
LPS-induced AD Model MiceMMPP (5 mg/kg in drinking water for 1 month)Memory ImpairmentReduction of LPS-induced memory loss[6]
LPS-induced AD Model MiceMMPP (5 mg/kg in drinking water for 1 month)NeuroinflammationReduction of inflammatory proteins (COX-2, iNOS) and glial cell activation[6]
LPS-induced AD Model MiceMMPP (5 mg/kg in drinking water for 1 month)AmyloidogenesisReduction of β-secretase and Aβ generation[6]

Signaling Pathways Modulated by MMPP

MMPP exerts its biological effects by modulating multiple signaling pathways. The following diagrams illustrate the key mechanisms of action identified in the literature.

cluster_MMPP_Action MMPP Action in Breast Cancer MMPP MMPP VEGFR2 VEGFR2 MMPP->VEGFR2 inhibits phosphorylation PPARg PPARγ MMPP->PPARg enhances transcriptional activity AKT AKT VEGFR2->AKT activates PPARg->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits Growth_Inhibition Growth Inhibition, Suppression of Migration & Invasion AKT->Growth_Inhibition promotes

Caption: MMPP's dual regulation of VEGFR2 and PPARγ in breast cancer.

cluster_Inflammation MMPP's Anti-inflammatory Pathway PMA PMA PKCd PKCδ PMA->PKCd activates MMPP MMPP MMPP->PKCd inhibits translocation JNK JNK PKCd->JNK phosphorylates AP1 AP-1 JNK->AP1 activates Inflammatory_Response Inflammatory Response (COX-2, CCL5) AP1->Inflammatory_Response induces

Caption: MMPP's inhibition of the PKCδ/JNK/AP-1 inflammatory pathway.

cluster_Neuroinflammation MMPP in Neuroinflammation and Amyloidogenesis LPS LPS STAT3 STAT3 LPS->STAT3 activates MMPP MMPP MMPP->STAT3 inhibits Neuroinflammation Neuroinflammation (COX-2, iNOS) STAT3->Neuroinflammation promotes Amyloidogenesis Amyloidogenesis (β-secretase, Aβ) STAT3->Amyloidogenesis promotes

Caption: MMPP's inhibition of the STAT3 pathway in neuroinflammation.

Experimental Protocols

A summary of the key experimental methodologies employed in the cited research is provided below.

Cell Culture and Viability Assays:

  • Cell Lines: MDA-MB-231, MDA-MB-468, MCF7 (breast cancer), THP-1 (human monocytic), BV-2 (microglial), and primary astrocytes.

  • Culture Conditions: Standard cell culture conditions were maintained.

  • Viability/Growth Inhibition: Assays to determine the effect of MMPP on cell proliferation were conducted, though the specific assay (e.g., MTT, WST) is not consistently detailed across all abstracts.

Apoptosis, Migration, and Invasion Assays:

  • Apoptosis: The induction of apoptosis by MMPP was confirmed through the activation of pro-apoptotic proteins (caspase-3, -8, -9, and Bax) and inhibition of the anti-apoptotic protein Bcl-2.[2][3]

  • Migration and Invasion: The suppressive effect of MMPP on cancer cell migration and invasion was observed.[1][2][3] The abstracts do not specify the exact methods used (e.g., wound healing, transwell assays).

Western Blotting and qPCR:

  • Western Blotting: Used to determine the phosphorylation status of proteins such as VEGFR2 and AKT, and the expression levels of apoptotic proteins.

  • Quantitative PCR (qPCR): Employed to measure the mRNA expression of transcription factors that promote the epithelial-mesenchymal transition (EMT).[2][3]

In Vivo Animal Studies:

  • Sepsis Model: Liver sepsis was induced in mice via intraperitoneal injection of lipopolysaccharide (LPS) (30 mg/kg).[5] MMPP was administered to assess its protective effects.[5]

  • Alzheimer's Disease Model: Cognitive impairment was induced in mice by daily intraperitoneal injections of LPS (250 μg/kg for 7 days).[6] MMPP was administered in drinking water (5 mg/kg for 1 month).[6]

Immunofluorescence:

  • Method: Double immunofluorescence for GFAP (an astrocyte marker) and Aβ was used to detect immunoreactive cells in the CA3 and DG regions of the hippocampus.[6]

Synthesis and Characterization

While the biological activity of MMPP is the primary focus of this guide, it is worth noting that related compounds have been synthesized and characterized. For instance, the Schiff base compound 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol was synthesized from vanillin and p-anisidine.[7][8] The product was characterized using FTIR, GC-MS, and H-NMR, with a reported yield of 95%.[7] The melting point was observed to be in the range of 128-130 °C.[7]

Comparison with Alternatives

The provided research primarily focuses on the multifaceted effects of MMPP itself rather than direct comparative studies with other specific drugs. However, some context is provided by comparing its activity to broader classes of compounds or parent molecules. For example, MMPP is presented as an improved analog of 2,4-bis(4-hydroxyphenyl)but-2-enal diacetate (HPBD) with greater structural stability and binding affinity to STAT3.[6] Additionally, the anti-proliferative activities of other methoxy derivatives of resveratrol have been evaluated, showing that different methoxy substitutions can lead to varied potencies in different cancer cell lines.[9][10]

Conclusion

The meta-analysis of the available research indicates that (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a promising multi-target agent. Its ability to dually regulate VEGFR2 and PPARγ, inhibit the STAT3 pathway, and modulate the PKCδ/JNK/AP-1 cascade provides a strong mechanistic basis for its observed anticancer, anti-inflammatory, and neuroprotective effects in preclinical models. Further research, including direct comparative studies with existing therapies and more extensive in vivo efficacy and safety profiling, is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxy-4-(3-methoxyphenyl)phenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxy-4-(3-methoxyphenyl)phenol, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with appropriate safety measures. Based on data for similar phenolic compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection when handling this compound or its waste.[1] A lab coat, safety goggles, and nitrile gloves are the minimum requirements.

Work Area: All procedures involving the handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2] An eyewash station and safety shower should be readily accessible.[3]

Spill Management: In the event of a spill, absorb the material with inert substances like sand or vermiculite.[4][5] The collected material should then be placed in a sealed, properly labeled container for disposal as hazardous waste.[3][5] Do not allow the product to enter drains.

Quantitative Data Summary

Hazard ClassificationDescriptionGHS Precautionary Statements (Examples)
Acute Toxicity (Oral)Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationCauses skin irritation or severe burns.[6]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[6]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic HazardHarmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[7][8] Under no circumstances should this chemical be disposed of down the drain. [2][7][9]

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste (solid, liquid solutions, and contaminated labware) as hazardous.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[10][11] Halogenated and non-halogenated solvent wastes are often collected separately.[10]

  • Containerization:

    • Solid Waste: Collect solid this compound and contaminated materials (e.g., gloves, absorbent paper) in a designated, leak-proof, and sealable container.[2][8] The container must be compatible with the chemical.

    • Liquid Waste: Collect liquid waste containing this compound in a shatter-proof bottle, ensuring it is properly sealed.[1] Do not fill containers to more than 90% capacity to allow for expansion.[8]

    • Empty containers that held the pure substance must be managed as hazardous waste unless they are triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[9][10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7][8] Include any known hazard warnings (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[7][8] This area should be near the point of generation and under the control of laboratory personnel.[7]

    • Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizers.[3] Keep containers closed except when adding waste.[7][10]

  • Disposal Request:

    • Once the waste container is nearly full (around 90%), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2][7][8] Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste: Solid, Liquid, Contaminated Materials B->C D Segregate from Incompatible Wastes C->D E Place in a Compatible, Leak-Proof Container D->E F Label Container: 'Hazardous Waste' & Chemical Name E->F G Seal Container Tightly F->G H Store in Designated Satellite Accumulation Area G->H I Contact EH&S for Pickup H->I J Disposal at an Approved Waste Facility I->J

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling 2-Methoxy-4-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-4-(3-methoxyphenyl)phenol, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and maintaining a secure work environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required equipment.

Equipment Specifications Purpose
Hand Protection Double-layered nitrile gloves or neoprene gloves.[1][2][3]Prevents skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.[1][2][4]Protects against splashes and fumes.
Body Protection A fully buttoned lab coat and a chemical-resistant apron.[1][2]Shields skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is required.[1][2][4][5]Minimizes inhalation of vapors or aerosols.
Footwear Closed-toe shoes.[1][2][4]Protects feet from spills.

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that a safety data sheet (SDS) for a similar phenolic compound is reviewed and understood.[2][4] Locate the nearest emergency eyewash station and safety shower.[1][6]

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][4][5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before beginning work.

  • Weighing and Transferring: Handle the compound carefully to avoid generating dust or aerosols. Use appropriate tools for transfers and clean any spills immediately.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent.[3] Remove and properly dispose of contaminated gloves and other disposable PPE. Wash hands thoroughly with soap and water.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.[4][7]

  • Container Labeling: Ensure waste containers are labeled with the full chemical name and appropriate hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][3][4]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[4][7] Do not pour any waste down the drain.[8]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[1][4] Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water.[9] Seek immediate medical attention.[7]

Workflow for Safe Handling of this compound

prep Preparation - Review SDS - Locate Emergency Equipment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood Proceed handling Handling - Weighing - Transferring - Solution Preparation fume_hood->handling Proceed post_handling Post-Handling - Decontaminate Work Area - Doff PPE handling->post_handling Task Complete waste_collection Waste Collection - Designated Hazardous Waste Containers handling->waste_collection Generate Waste disposal Disposal - Contact EHS for Pickup post_handling->disposal Final Step waste_collection->disposal Store for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.